molecular formula C10H9NO6 B1346564 Dimethyl 4-nitrophthalate CAS No. 610-22-0

Dimethyl 4-nitrophthalate

Cat. No.: B1346564
CAS No.: 610-22-0
M. Wt: 239.18 g/mol
InChI Key: XWBDWELWBUWSNI-UHFFFAOYSA-N
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Description

Dimethyl 4-nitrophthalate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9410. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-nitrobenzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWELWBUWSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060579
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Molecular Weight

239.18 g/mol
Source PubChem
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CAS No.

610-22-0
Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-Nitrophthalate from 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 4-nitrophthalate, a valuable intermediate in organic synthesis, from its precursor, 4-nitrophthalic acid. This document details the prevalent synthesis pathway, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. Its structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, allows for diverse chemical transformations. The most common and direct route to this compound is the Fischer esterification of 4-nitrophthalic acid. This method offers a cost-effective and straightforward approach to producing the desired diester.

Synthesis Pathway: Fischer-Speier Esterification

The primary pathway for the synthesis of this compound from 4-nitrophthalic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol. The presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent.

The overall transformation is depicted in the following reaction scheme:

Reaction Scheme:

Experimental Protocols

Materials and Equipment

Materials:

  • 4-Nitrophthalic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophthalic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) dropwise. The addition is exothermic, and the mixture may warm up.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed. The reflux time can vary but is typically in the range of 4 to 24 hours.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-Nitrophthalic AcidC₈H₅NO₆211.13163-165
This compoundC₁₀H₉NO₆239.1865-68
Expected Yield and Purity

While specific yield data for this exact reaction is not documented in the searched literature, yields for Fischer esterifications of similar aromatic acids are typically in the range of 70-95%, depending on the reaction conditions and purification methods. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Nitrophthalic_Acid 4-Nitrophthalic Acid Reaction_Vessel Reflux 4-Nitrophthalic_Acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Cooling Extraction Extraction (EtOAc, H₂O, NaHCO₃, Brine) Solvent_Removal->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Filtration Recrystallization Recrystallization (EtOAc/Hexane) Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Activation Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product This compound Deprotonation->Ester_Product Final Product

Caption: Key steps in the Fischer esterification mechanism.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are typical characterization data:

  • Appearance: White to off-white solid.

  • Melting Point: 65-68 °C.

  • ¹H NMR (CDCl₃): δ (ppm) ~8.6 (d, 1H), ~8.4 (dd, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H), ~3.9 (s, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~166, ~165, ~151, ~135, ~132, ~130, ~127, ~124, ~53, ~53.

  • IR (KBr, cm⁻¹): ~3100 (Ar-H), ~2950 (C-H), ~1730 (C=O, ester), ~1610, 1580 (Ar C=C), ~1530, 1350 (N-O, nitro), ~1250 (C-O, ester).

  • Mass Spectrometry (EI): m/z (%) = 239 (M⁺), 208 (M⁺ - OCH₃), 180 (M⁺ - COOCH₃), 150.

Safety Considerations

  • 4-Nitrophthalic acid is an irritant. Avoid contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The esterification reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-nitrophthalic acid via Fischer esterification is a robust and widely applicable method. This guide provides a comprehensive framework for researchers and professionals to successfully perform this synthesis. Adherence to the outlined protocols and safety precautions is essential for achieving high yields of the pure product. The provided data and visualizations serve as a valuable resource for understanding and implementing this important organic transformation.

An In-Depth Technical Guide to the Crystal Structure Analysis of Dimethyl Nitrophthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate is an organic compound with significant interest in synthetic chemistry and materials science. Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, which can inform the design of novel materials and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the crystal structure analysis of a closely related isomer, Dimethyl 2-nitroterephthalate, as a representative example for this class of compounds. The methodologies and data presentation herein serve as a robust framework for the crystallographic analysis of this compound and similar aromatic nitro compounds.

While a detailed crystal structure for this compound is not publicly available in the Crystallographic Open Database, the analysis of its isomer, Dimethyl 2-nitroterephthalate (C₁₀H₉NO₆), offers valuable insights into the molecular geometry, crystal packing, and intermolecular interactions that are likely to be comparable.

Experimental Protocols

The determination of the crystal structure of Dimethyl 2-nitroterephthalate involved the following key experimental stages:

1. Synthesis and Crystallization

A sample of commercial 2-nitro-dimethyl-terephthalic acid was dissolved in methanol. High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the solvent at room temperature.[1]

2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 x 0.30 x 0.10 mm was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). A total of 2052 reflections were measured, of which 1889 were independent.

3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and key structural parameters for Dimethyl 2-nitroterephthalate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₉NO₆
Formula Weight239.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.9080(14) Å
b12.662(3) Å
c12.231(2) Å
β98.18(3)°
Volume1058.9(4) ų
Z4
Calculated Density1.500 Mg/m³
Absorption Coefficient0.130 mm⁻¹
F(000)496
Data Collection
θ range for data collection2.62 to 25.35°
Index ranges-8≤h≤7, -15≤k≤0, -14≤l≤0
Reflections collected2052
Independent reflections1889 [R(int) = 0.0571]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1889 / 0 / 156
Goodness-of-fit on F²1.001
Final R indices [I>2σ(I)]R1 = 0.0781, wR2 = 0.1743
R indices (all data)R1 = 0.1345, wR2 = 0.2014

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
O(1)-C(7)1.200(5)
O(2)-C(7)1.325(5)
O(2)-C(8)1.442(6)
O(3)-N(1)1.222(5)
O(4)-N(1)1.221(5)
O(5)-C(9)1.196(5)
O(6)-C(9)1.345(5)
O(6)-C(10)1.425(6)
N(1)-C(1)1.469(6)
C(1)-C(2)1.385(6)
C(1)-C(6)1.388(6)
C(4)-C(9)1.497(6)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C(7)-O(2)-C(8)116.1(4)
O(4)-N(1)-O(3)123.5(4)
O(4)-N(1)-C(1)118.4(4)
O(3)-N(1)-C(1)118.1(4)
C(9)-O(6)-C(10)117.4(4)
O(1)-C(7)-O(2)124.0(4)
O(1)-C(7)-C(4)125.0(4)
O(2)-C(7)-C(4)111.0(4)
O(5)-C(9)-O(6)122.3(4)
O(5)-C(9)-C(4)126.7(4)
O(6)-C(9)-C(4)111.0(4)

Structural Visualization and Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis and Validation Synthesis Synthesis of This compound Crystallization Growth of Single Crystals (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction (e.g., Mo Kα radiation) Mounting->Diffractometer Data_Acquisition Data Acquisition (Reflection Intensities) Diffractometer->Data_Acquisition Data_Reduction Data Reduction and Correction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structural Validation (e.g., R-factors, CIF check) Structure_Refinement->Validation Analysis Analysis of Molecular Geometry, Packing, and Interactions Validation->Analysis Final_Report Final_Report Analysis->Final_Report Final Structural Report and Visualization

General workflow for single-crystal X-ray diffraction analysis.

In the crystal structure of Dimethyl 2-nitroterephthalate, the molecule is not planar. The two ester groups and the nitro group are inclined to the mean plane of the benzene ring.[1] Specifically, the dihedral angles between the benzene ring and the carboxylate groups and the nitro group are significant, indicating steric hindrance between the adjacent substituents. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. There are no significant π–π stacking interactions observed in the crystal structure.

Conclusion

This technical guide has outlined the essential procedures and presented the key crystallographic data for Dimethyl 2-nitroterephthalate as a model for the structural analysis of this compound. The detailed experimental protocols, tabulated data, and workflow visualization provide a comprehensive resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding of the three-dimensional structure of such molecules is fundamental for rational molecular design and the prediction of their physicochemical properties.

References

A Comprehensive Guide to Quantum Chemical Calculations for Dimethyl 4-nitrophthalate: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate is a significant organic compound utilized in various chemical syntheses and is identified as a transformation product of dimethyl phthalate, a widely used plasticizer.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in fields such as medicinal chemistry, materials science, and environmental science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecules at the atomic level.[2]

This technical guide provides a comprehensive overview of the theoretical framework and practical steps for performing quantum chemical calculations on this compound. It is designed to be a valuable resource for researchers and scientists, offering detailed methodologies, data interpretation guidelines, and pathways for experimental validation. The insights gained from these computational studies can accelerate research and development by predicting molecular behavior and guiding experimental design.

Theoretical Methodology: A Step-by-Step Protocol

The following section outlines a detailed protocol for conducting quantum chemical calculations on this compound. This workflow is applicable to a wide range of small organic molecules.

Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of this compound. This can be achieved using molecular building software such as Avogadro, ChemDraw, or GaussView. The structure is built atom by atom, and an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is recommended to obtain a reasonable starting conformation.

Software Selection

A variety of software packages are available for performing quantum chemical calculations.[2][3] Some of the most widely used programs include:

  • Gaussian: A comprehensive and widely used commercial software package for electronic structure calculations.[4]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and freely available quantum chemistry software package.[1]

  • Q-Chem: A powerful and comprehensive quantum chemistry software package offering a wide range of methods.[5]

  • NWChem: An open-source computational chemistry software designed for high-performance parallel computing.[3]

The choice of software often depends on user familiarity, available computational resources, and the specific methods required for the study.

Selection of a Computational Method and Basis Set

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which comprises the computational method and the basis set.

  • Computational Method: Density Functional Theory (DFT) is a popular choice for organic molecules as it provides a good balance between accuracy and computational cost.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-benchmarked functional for a wide range of chemical systems.[7][8]

  • Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. For organic molecules containing C, H, N, and O, Pople-style basis sets are frequently employed.[9] The 6-31G(d,p) basis set is a good starting point, as it includes polarization functions (d on heavy atoms, p on hydrogen atoms) that are important for describing chemical bonding accurately. For higher accuracy, larger basis sets like 6-311++G(d,p) can be used, which include diffuse functions (++) to better describe anions and weak interactions.[7]

Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[10] The calculation starts with the initial structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.[11] This calculation serves two crucial purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point on the potential energy surface.[12]

  • Prediction of Infrared (IR) and Raman Spectra: The calculation yields the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra of the molecule.[13]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[14]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[14][15] It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are indicative of potential sites for chemical reactions.[16]

Data Analysis and Interpretation

Optimized Molecular Geometry

The output of a geometry optimization provides the final Cartesian coordinates of all atoms. From these, key structural parameters can be determined:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Dihedral Angles: The torsional angles describing the rotation around a chemical bond.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available.

Vibrational Spectra

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.[13] The scaled frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties
  • HOMO-LUMO Analysis: A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO can indicate which parts of the molecule are involved in electron donation and acceptance, respectively.

  • MEP Map Interpretation: On a standard MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. Green regions represent areas of neutral potential.[14]

Experimental Validation

Computational results should ideally be validated against experimental data to ensure their accuracy and reliability.[17] For this compound, the following spectroscopic techniques are highly relevant:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of the molecule, corresponding to the stretching and bending of chemical bonds. The experimental FT-IR spectrum can be directly compared to the simulated spectrum obtained from the vibrational frequency calculation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to confirm the molecular structure.[17]

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide templates for summarizing the key calculated parameters for this compound.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Example)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C1-C21.39
C4-N11.48
N1-O11.22
C7-O31.21
C7-O41.35
**Bond Angles (°) **C3-C4-C5120.5
C4-N1-O1118.0
O3-C7-O4125.0
Dihedral Angles (°) C2-C1-C7-O3179.5
C5-C4-N1-O10.5

Note: Atom numbering should correspond to a provided molecular structure diagram.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative Example)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Assignment
ν13100297625.5Aromatic C-H stretch
ν217301661250.8C=O stretch (ester)
ν315301469180.2Asymmetric NO₂ stretch
ν413501296150.6Symmetric NO₂ stretch
ν512801229200.1C-O stretch (ester)

Scaling factor: 0.96 (example)

Table 3: Calculated Electronic Properties of this compound (Illustrative Example)

PropertyValue (B3LYP/6-31G(d,p))
HOMO Energy -7.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 4.2 Debye

Mandatory Visualizations

Visual representations are crucial for understanding complex computational workflows and the relationships between molecular properties and their applications.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results Analysis & Validation mol_build Build 3D Structure (this compound) method_select Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc struct_analysis Analyze Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation freq_calc->elec_prop spec_analysis Simulate & Analyze Spectra (IR, Raman) freq_calc->spec_analysis react_analysis Interpret Electronic Properties (HOMO, LUMO, MEP) elec_prop->react_analysis exp_validation Experimental Validation (FT-IR, NMR) struct_analysis->exp_validation spec_analysis->exp_validation

Caption: Workflow for Quantum Chemical Calculations.

G cluster_calc Calculated Properties cluster_app Potential Applications opt_geom Optimized Geometry (Bond Lengths, Angles) drug_design Drug Design (Receptor Binding) opt_geom->drug_design Shape Complementarity vib_freq Vibrational Frequencies (Simulated IR/Raman) mat_sci Materials Science (Electronic Materials) vib_freq->mat_sci Spectroscopic Characterization homo_lumo HOMO-LUMO Gap (Reactivity) react_pred Reaction Mechanism Studies homo_lumo->react_pred Predicting Reactivity mep Molecular Electrostatic Potential (Reactive Sites) mep->drug_design Identifying Interaction Sites mep->react_pred Predicting Electrophilic/ Nucleophilic Attack

Caption: Calculated Properties and Their Applications.

References

Navigating the Solubility Landscape of Dimethyl 4-nitrophthalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Dimethyl 4-nitrophthalate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines established experimental protocols for solubility determination, and provides a framework for understanding its behavior in organic media.

Introduction

This compound (CAS No. 610-22-0), a diester of 4-nitrophthalic acid, is a compound of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility profile is a critical parameter for process development, purification, and formulation. This guide addresses the current understanding of its solubility in common organic solvents.

Solubility Profile of this compound

Extensive literature searches indicate that while qualitative solubility information for this compound is available, specific quantitative data, such as mole fraction solubility at various temperatures, remains largely unpublished in readily accessible scientific journals. The existing data provides a general understanding of its solubility characteristics.

Qualitative Solubility Summary:

  • Moderately Soluble: Ethanol, Acetone[1]

  • Slightly Soluble: Chloroform[2][3]

  • Sparingly Soluble: Ethyl Acetate[2][3]

  • Insoluble: Water[4]

It is generally observed that all nitro compounds, including aromatic nitro compounds like this compound, are readily soluble in most organic solvents.[5]

Table 1: Hypothetical Quantitative Solubility Data of this compound (Mole Fraction, x₁)

Note: The following table is a template to illustrate how experimentally determined solubility data would be presented. The values provided are for illustrative purposes only and are not based on experimental results.

Temperature (K)MethanolEthanolAcetoneEthyl AcetateChloroform
293.15Data not availableData not availableData not availableData not availableData not available
298.15Data not availableData not availableData not availableData not availableData not available
303.15Data not availableData not availableData not availableData not availableData not available
308.15Data not availableData not availableData not availableData not availableData not available
313.15Data not availableData not availableData not availableData not availableData not available
318.15Data not availableData not availableData not availableData not availableData not available

Experimental Protocols for Solubility Determination

The absence of specific published data necessitates experimental determination of the solubility of this compound. Standard methodologies, such as the isothermal saturation method followed by gravimetric or spectroscopic analysis, can be employed.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Sample Preparation: An excess amount of pure this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. Typically, 24 to 72 hours is adequate.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

  • Sampling: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique.

Analytical Techniques

a) Gravimetric Analysis:

  • A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

  • The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

  • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

b) UV-Vis Spectrophotometry:

  • A calibration curve of absorbance versus concentration for this compound in the specific solvent is prepared using a series of standard solutions of known concentrations.

  • The filtered saturated solution is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • The concentration of the diluted solution is determined from the calibration curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_solid Pure Dimethyl 4-nitrophthalate start->prep_solid prep_solvent Organic Solvent start->prep_solvent mix Mix excess solid with solvent prep_solid->mix prep_solvent->mix agitate Agitate at constant temperature mix->agitate settle Allow to settle agitate->settle filter Filter supernatant settle->filter analysis Determine concentration (Gravimetric or Spectroscopic) filter->analysis data Solubility Data analysis->data end End data->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

In-Depth Technical Guide: Thermal Degradation Analysis of Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for analyzing the thermal degradation of Dimethyl 4-nitrophthalate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established analytical protocols for similar nitroaromatic compounds and presents a hypothetical degradation pathway based on fundamental chemical principles.

Introduction to Thermal Degradation Analysis

Thermal analysis techniques are crucial in the pharmaceutical and chemical industries for determining the stability and decomposition characteristics of materials. For a compound like this compound, understanding its behavior at elevated temperatures is essential for safe handling, storage, and processing. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Core Analytical Techniques

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate products, and quantifying the residual mass.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It is used to study thermal transitions such as melting, crystallization, and decomposition, providing data on the enthalpy changes associated with these processes.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and accurate data. The following sections outline typical procedures for the TGA and DSC analysis of a nitroaromatic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment involves heating a small amount of the sample in a controlled environment and monitoring its weight change.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Record the exact weight of the sample.

Experimental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis p1 Weigh 5-10 mg of This compound p2 Place in TGA Crucible p1->p2 i1 Set Nitrogen Purge (20-50 mL/min) p2->i1 i2 Program Temperature Ramp (10 °C/min to 600 °C) i1->i2 a1 Run TGA Experiment i2->a1 a2 Record Weight Loss vs. Temperature a1->a2 a3 Analyze TGA Curve a2->a3

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Prepare an empty, hermetically sealed aluminum pan as a reference.

Experimental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Analysis p1 Weigh 2-5 mg of This compound p2 Seal in Aluminum Pan p1->p2 i1 Set Nitrogen Purge (50 mL/min) p2->i1 p3 Prepare Empty Reference Pan p3->i1 i2 Program Temperature Ramp (10 °C/min to 400 °C) i1->i2 a1 Run DSC Experiment i2->a1 a2 Record Heat Flow vs. Temperature a1->a2 a3 Analyze DSC Thermogram a2->a3

DSC Experimental Workflow

Hypothetical Thermal Degradation Pathway

In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on the known chemistry of aromatic nitro compounds and esters. The degradation is likely to proceed through a series of complex reactions involving the cleavage of the ester and C-NO2 bonds.

The initial steps of the thermal degradation are hypothesized to be:

  • Homolytic cleavage of the C-NO2 bond: This is a common initial step in the pyrolysis of aromatic nitro compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).

  • Ester group decomposition: The methyl ester groups can undergo decomposition through several pathways, including cleavage of the O-CH3 bond to form a carboxylate radical and a methyl radical, or through a more complex rearrangement.

  • Radical reactions: The highly reactive radical species formed in the initial steps will then undergo a cascade of secondary reactions, such as hydrogen abstraction, recombination, and fragmentation, leading to the formation of a variety of smaller volatile products and a solid char residue.

Degradation_Pathway cluster_initial Initial Degradation cluster_secondary Secondary Reactions DMNP This compound R1 Phenyl Radical + NO2 DMNP->R1 C-NO2 Cleavage R2 Carboxylate Radical + CH3 Radical DMNP->R2 Ester Cleavage P1 CO2 R1->P1 P2 CO R1->P2 P3 H2O R1->P3 P5 Char Residue R1->P5 R2->P1 R2->P3 P4 Smaller Hydrocarbons R2->P4 R2->P5

Hypothetical Degradation Pathway

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables are provided as templates for presenting such data.

Table 1: Representative TGA Data for a Nitroaromatic Compound

ParameterValue
Onset Decomposition Temp. (Tonset)~250 - 300 °C
Temperature of Max. Decomposition Rate~300 - 350 °C
Weight Loss (Step 1)~30 - 40 %
Weight Loss (Step 2)~20 - 30 %
Final Residue at 600 °C~30 - 40 %

Note: The data presented are representative values for a generic nitroaromatic compound and are for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Table 2: Representative DSC Data for a Nitroaromatic Compound

ParameterValue
Melting Point (Tm)65 - 68 °C
Enthalpy of Fusion (ΔHf)~20 - 30 J/g
Onset of Exothermic Decomposition~260 - 310 °C
Peak of Exothermic Decomposition~310 - 360 °C
Enthalpy of Decomposition (ΔHd)~ -1500 to -2500 J/g

Note: The melting point is based on available data for this compound. Other values are representative of similar compounds and are for illustrative purposes. A negative enthalpy of decomposition indicates an exothermic process.

Conclusion

References

An In-depth Technical Guide to the Electrochemical Properties of Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of Dimethyl 4-nitrophthalate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of electrochemistry and draws parallels from the well-documented behavior of structurally analogous nitroaromatic esters. The primary focus is on the reductive pathways of the nitro functional group, a critical aspect for understanding its metabolic fate, potential toxicity, and reactivity in various chemical environments. This document details the probable electrochemical reduction mechanisms, presents predicted quantitative data in tabular format, outlines standard experimental protocols for its analysis, and provides visual representations of the electrochemical processes and experimental workflows.

Introduction

This compound is an organic compound featuring a benzene ring substituted with two methyl ester groups and a nitro group. The electrochemical behavior of this molecule is of significant interest in fields such as medicinal chemistry, environmental science, and materials science. The nitroaromatic moiety is known to be electrochemically active, and its reduction can lead to the formation of various intermediates, some of which may have biological implications. Understanding the electrochemical properties, particularly the reduction potentials and pathways, is crucial for predicting the compound's behavior in biological systems and for developing analytical methods for its detection and quantification.

This guide will infer the electrochemical characteristics of this compound based on the known behavior of similar compounds, such as nitrobenzoic acids and their esters.

Predicted Electrochemical Behavior

The electrochemical reduction of aromatic nitro compounds in aprotic organic solvents typically proceeds through a series of single-electron transfer steps. The initial, and often reversible, step is the formation of a nitro radical anion. This radical anion can then undergo further reduction at a more negative potential to form a dianion, or it can participate in subsequent chemical reactions, particularly in the presence of proton donors.

For this compound, the presence of two electron-withdrawing methyl ester groups on the aromatic ring is expected to influence the reduction potential of the nitro group. These groups will likely facilitate the reduction by stabilizing the resulting radical anion and dianion through resonance and inductive effects.

Quantitative Data Summary

The following table summarizes the predicted quantitative electrochemical data for this compound. These values are estimated based on the electrochemical behavior of analogous nitroaromatic compounds, such as p-nitrobenzoic acid, in non-aqueous media. It is important to note that these are predicted values and may vary depending on the specific experimental conditions.

ParameterPredicted Value (vs. Ag/AgCl)Notes
First Reduction Potential (Epc1) -0.9 V to -1.1 VCorresponds to the one-electron reduction of the nitro group to a radical anion. This process is expected to be reversible or quasi-reversible.
Second Reduction Potential (Epc2) -1.3 V to -1.5 VRepresents the further reduction of the radical anion to a dianion. This step is often irreversible due to subsequent chemical reactions.
Diffusion Coefficient (D) 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/sTypical for a small organic molecule in a common organic solvent like acetonitrile or DMF. The exact value depends on the solvent viscosity and temperature.
Number of Electrons (n) 1 (for the first wave)The initial reduction of the nitro group is a one-electron process.

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below.

Materials and Reagents
  • Analyte: this compound (high purity)

  • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), electrochemical grade, dried over molecular sieves.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

  • Working Electrode: Glassy carbon electrode (GCE), typically 3 mm diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Inert Gas: High-purity nitrogen or argon.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required.

Procedure
  • Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent. Dry the electrode thoroughly.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials to encompass the reduction events (e.g., -2.0 V), and then back to the initial potential.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Record the cyclic voltammogram.

    • Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

Visualizations

Predicted Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction pathway of the nitro group in this compound in an aprotic solvent.

G cluster_0 Electrochemical Reduction of this compound A This compound (R-NO2) B Radical Anion (R-NO2•-) A->B + e- (Epc1) C Dianion (R-NO2^2-) B->C + e- (Epc2) D Further Reduction Products (e.g., R-NHOH, R-NH2) C->D + Protons, + e-

Caption: Predicted multi-step electrochemical reduction of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the cyclic voltammetry experiment described in the protocol.

G cluster_workflow Cyclic Voltammetry Experimental Workflow prep Solution Preparation (Analyte + Electrolyte + Solvent) cell_setup Electrochemical Cell Assembly (3-Electrode System) prep->cell_setup deoxygenate Deoxygenation (Inert Gas Purge) cell_setup->deoxygenate measurement Cyclic Voltammetry Measurement (Potential Scan) deoxygenate->measurement analysis Data Analysis (Peak Potentials, Currents) measurement->analysis interpretation Interpretation of Results (Mechanism, Kinetics) analysis->interpretation

In-Depth Technical Guide: Dimethyl 4-nitrophthalate (CAS 610-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dimethyl 4-nitrophthalate (CAS Number: 610-22-0). This compound is a significant intermediate in organic synthesis, particularly in the preparation of dyes, polymers, and various pharmaceutical precursors. This document is intended to serve as a detailed resource for professionals in research and development.

Chemical Structure and Identification

This compound is a diester derivative of 4-nitrophthalic acid. The molecule consists of a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group at the 4-position.

Systematic IUPAC Name: Dimethyl 4-nitrobenzene-1,2-dicarboxylate

Synonyms: 4-Nitrophthalic acid dimethyl ester, Dimethyl 4-nitro-1,2-benzenedicarboxylate[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₆[1]
Molecular Weight 239.18 g/mol [1]
Melting Point 65-67 °C
Boiling Point 192-195 °C at 25 mmHg
Appearance White to off-white crystalline solid
Solubility Soluble in hot alcohol, ether, and benzene. Insoluble in water.
CAS Number 610-22-0[1]
InChI InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3[1]
InChIKey XWBDWELWBUWSNI-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(C(=O)OC)C=C(C=C1)--INVALID-LINK--[O-][1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the expected and reported spectral characteristics. Comprehensive spectral data is available on platforms such as SpectraBase, which includes NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch (CH₃)
~1730StrongC=O Stretch (Ester)
~1600, 1470Medium-StrongAromatic C=C Bending
~1530, 1350StrongAsymmetric & Symmetric NO₂ Stretch
~1280, 1120StrongC-O Stretch (Ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6d1HAr-H
~8.4dd1HAr-H
~7.8d1HAr-H
~3.95s3H-OCH₃
~3.90s3H-OCH₃

¹³C NMR:

Chemical Shift (δ) ppmAssignment
~167C=O (Ester)
~165C=O (Ester)
~150Ar-C (C-NO₂)
~135Ar-C
~132Ar-CH
~130Ar-C
~127Ar-CH
~124Ar-CH
~53-OCH₃
~53-OCH₃
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
239Moderate[M]⁺ (Molecular Ion)
208High[M - OCH₃]⁺
180Moderate[M - COOCH₃]⁺
163High[M - 2xOCH₃]⁺ or [M - C₂H₂O₂]⁺
149LowPhthalic anhydride fragment
134Moderate[C₇H₄NO₂]⁺
104Moderate[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-nitrophthalic acid with methanol, catalyzed by a strong acid.

G cluster_0 Synthesis Workflow 4-Nitrophthalic Acid 4-Nitrophthalic Acid Dissolution in Methanol Dissolution in Methanol 4-Nitrophthalic Acid->Dissolution in Methanol Methanol (excess) Acid Catalyst Addition Acid Catalyst Addition Dissolution in Methanol->Acid Catalyst Addition Conc. H₂SO₄ Reflux Reflux Acid Catalyst Addition->Reflux Heat Work-up Work-up Reflux->Work-up Neutralization & Extraction Purification Purification Work-up->Purification Crystallization/Chromatography This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-nitrophthalic acid is suspended in an excess of anhydrous methanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the stirring suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure this compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound.

G cluster_1 Melting Point Determination Workflow Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Apparatus Insertion Apparatus Insertion Capillary Loading->Apparatus Insertion Heating & Observation Heating & Observation Apparatus Insertion->Heating & Observation Record Melting Range Record Melting Range Heating & Observation->Record Melting Range

Caption: Workflow for melting point determination.

Detailed Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube is sealed at one end, and a small amount of the powdered sample is introduced and packed to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Biological Activity and Signaling Pathways

Currently, there is no significant body of literature suggesting that this compound itself is directly involved in specific biological signaling pathways in the context of drug action. Its primary relevance to the pharmaceutical industry is as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methods for this compound (CAS 610-22-0). The provided data and experimental protocols are intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development. The well-defined physicochemical properties and the availability of detailed spectroscopic data make it a well-characterized compound for synthetic applications.

References

Physical and chemical properties of Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 4-nitrophthalate

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and ease of use.

Chemical Identity and Physical Properties

This compound is an organic compound classified as a phthalate ester. It presents as a white to light yellow crystalline powder.[1][2] This compound serves as a key intermediate in various organic syntheses and has applications in the production of pharmaceutical chemicals.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 610-22-0[3]
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 64-66 °C[3]
Boiling Point 192-195 °C at 25 mmHg[3]
Solubility Sparingly soluble in chloroform and ethyl acetate.[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-nitrophthalic acid and methanol, a classic example of a Fischer esterification reaction. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

  • Neutralization: The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Combine 4-Nitrophthalic Acid, Methanol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Cool and remove excess methanol reflux->workup dissolve Dissolve in Ethyl Acetate workup->dissolve wash Wash with NaHCO₃ (aq) and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude this compound concentrate->product

Synthesis of this compound.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or heptane is often effective.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a non-polar solvent (e.g., hexane or heptane) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

G cluster_purification Purification Workflow start_purification Start with Crude Product dissolve_crude Dissolve in minimal hot Ethyl Acetate start_purification->dissolve_crude hot_filtration Hot Filtration (optional) dissolve_crude->hot_filtration add_antisolvent Add Hexane/Heptane until turbid hot_filtration->add_antisolvent cool Cool to room temperature, then in ice bath add_antisolvent->cool filter Vacuum Filtration cool->filter wash_crystals Wash with cold solvent filter->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Purification of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups.

  • Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the nitro group and the two ester groups, these protons will be deshielded. The splitting pattern will be complex due to spin-spin coupling between the adjacent protons.

  • Methyl Protons: The six protons of the two methyl ester groups will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm), as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbons: The carbons of the two ester carbonyl groups are expected to appear in the most downfield region of the spectrum (typically δ 160-180 ppm).

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

  • Methyl Carbons: The carbons of the two methyl groups will appear in the most upfield region (typically δ 50-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and nitro functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3100-3000Aromatic C-HStretching vibration
~1730C=O (Ester)Strong, sharp stretching vibration
~1600, 1475Aromatic C=CStretching vibrations
~1530, 1350N-O (Nitro)Asymmetric and symmetric stretching vibrations
~1250-1000C-O (Ester)Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 239. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group (-OCH₃) and cleavage of the ester group.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. The presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophthalic acid and methanol.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Dimethyl 4-nitrophthalate as an Antibacterial Agent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific information regarding the antibacterial mechanism of action of Dimethyl 4-nitrophthalate. The document synthesizes current understanding of its molecular interactions, presents standardized methodologies for its evaluation, and offers a framework for interpreting its antibacterial efficacy.

Executive Summary

This compound is an organic compound that has demonstrated notable antibacterial activity against a range of bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2] The primary proposed mechanism of action involves interference with the structural integrity of the bacterial cell wall. It is believed that the molecule binds to essential ions within the cell wall, disrupting processes critical for bacterial cell division and survival.[1] Further research suggests that disruption of the bacterial cell membrane may also be a contributing factor to its antimicrobial effects.[2] This guide will detail the proposed molecular mechanism, provide standardized protocols for assessing its activity, and present a format for the quantitative evaluation of its efficacy.

Proposed Mechanism of Action

The antibacterial effect of this compound is primarily attributed to its interaction with the bacterial cell envelope. The leading hypothesis is that the compound targets the bacterial cell wall through the chelation of divalent cations.

2.1 Interaction with Bacterial Cell Wall Components

The proposed mechanism centers on the ability of this compound to bind to calcium ions (Ca²⁺) present in the bacterial cell wall.[1] In many bacteria, particularly Gram-positive species, calcium ions play a crucial role in stabilizing the cell wall structure by cross-linking teichoic acids and peptidoglycan components. By sequestering these ions, this compound is thought to induce structural instability in the cell wall. This disruption is hypothesized to inhibit the process of cell division, ultimately leading to bacteriostasis or bactericidal effects.[1] An additional proposed mechanism involves the disruption of the bacterial cell membrane, which would compromise its function as a selective barrier, leading to leakage of essential cytoplasmic contents and cell death.[2]

Mechanism_of_Action cluster_0 Bacterial Cell D4N Dimethyl 4-nitrophthalate Ca_ion Ca²⁺ Ions in Cell Wall D4N->Ca_ion Binds to / Chelates Membrane Cell Membrane D4N->Membrane Interacts with CellWall Bacterial Cell Wall (Peptidoglycan, Teichoic Acids) Ca_ion->CellWall Stabilizes CellDivision Cell Division Machinery CellWall->CellDivision Supports Inhibition Inhibition of Cell Division CellDivision->Inhibition Disruption Membrane Disruption Membrane->Disruption

Caption: Proposed mechanism of this compound antibacterial action.

Quantitative Assessment of Antibacterial Activity

While specific quantitative data for this compound is not widely available in the cited literature, its antibacterial efficacy would be determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table illustrates how such data would be presented.

Table 1: Illustrative Antibacterial Activity of this compound (Note: The following values are representative examples for illustrative purposes and are not derived from experimental results for this specific compound.)

Bacterial StrainStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (MSSA)ATCC 2921364128
Staphylococcus aureus (MRSA)ATCC 43300128256
Escherichia coliATCC 25922>512>512
Pseudomonas aeruginosaATCC 27853>512>512
Mycobacterium tuberculosisH37Rv3264

Experimental Protocols

The following sections describe standardized, widely accepted protocols for determining the antibacterial activity of a compound like this compound.

4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

4.1.1 Materials

  • This compound (stock solution in Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin sodium salt solution (optional, for viability indication)

  • Spectrophotometer (plate reader)

4.1.2 Procedure

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: In the first column, add 100 µL of the this compound stock solution to achieve the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. No compound is added.

    • Column 12 (Vehicle Control): Add a volume of DMSO equivalent to the highest concentration used in the test wells.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL of the inoculum to each well (except for a sterility control well).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow start Start prep_plate Prepare 96-well plate with Mueller-Hinton Broth start->prep_plate serial_dilute Perform 2-fold serial dilution of this compound prep_plate->serial_dilute add_controls Prepare Controls (Growth, Vehicle, Sterility) serial_dilute->add_controls prep_inoculum Prepare bacterial inoculum (0.5 McFarland Standard) add_controls->prep_inoculum inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Standard experimental workflow for MIC determination via broth microdilution.

4.2 Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

4.2.1 Procedure

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • From each of these wells, aspirate 10 µL and spot-plate it onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Also, plate a sample from the positive growth control well.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).

Conclusion and Future Directions

This compound exhibits promising antibacterial properties, with a proposed mechanism targeting the bacterial cell wall via chelation of calcium ions, leading to the inhibition of cell division. While this provides a strong foundation for its development as an antibacterial agent, further research is required. Future studies should focus on generating robust quantitative data, including MIC and MBC values against a broad panel of pathogenic bacteria. Elucidating the precise molecular interactions with cell wall components and investigating its potential to disrupt cell membranes through biophysical assays will be critical in validating its mechanism of action and advancing its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl 4-nitrophthalate in Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Dimethyl 4-nitrophthalate in the synthesis of novel polymers. The unique chemical structure of this monomer, featuring a nitro group on an aromatic backbone, opens avenues for creating polymers with specialized optical properties and for applications in controlled drug delivery.

Application Note 1: High Refractive Index Polymers

The incorporation of aromatic rings and substituents with high molar refraction, such as the nitro group, is an effective strategy for developing polymers with a high refractive index (n).[1] Polymers derived from this compound are rich in aromatic content and possess the highly polarizable nitro group, making them excellent candidates for high refractive index materials. The inclusion of nitrophenyl groups in place of unsubstituted phenyl groups is a suitable technique for enhancing the refractive index of polymeric materials.[1]

For instance, studies on polymers containing ortho-nitrobenzyl ester groups have shown that photoreactions can induce significant changes in the refractive index, with a decrease of approximately -0.017 upon cleavage of the ester and an increase of up to +0.031 with a subsequent photo-Fries rearrangement.[2] Thiazole-containing polyamides with nitrophenyl side groups have been reported to exhibit high refractive indices, with n values reaching up to 1.7660, and low birefringence of less than 0.0081.[1] Aromatic polyesters based on phenolphthalein derivatives have also been shown to have high refractive indices, with some exceeding 1.67.[3] The aromatic nature of Desmopan® grades of thermoplastic polyurethanes results in refractive indices between 1.52 and 1.57.[4]

These high refractive index polymers are valuable in a range of optical applications, including advanced lenses, optical films, and coatings for electronic displays.

Application Note 2: Polymers for Controlled Nitric Oxide (NO) Release in Drug Delivery

The nitro group in this compound can be leveraged for biomedical applications, particularly in the development of polymers for the controlled release of nitric oxide (NO). The bioreduction of a nitro group can lead to the release of NO, a critical signaling molecule in various physiological processes.[5] NO plays a dual role in cancer, promoting tumor growth at low concentrations but inducing apoptosis at high concentrations.[2] This concentration-dependent effect makes the controlled delivery of NO a promising strategy in cancer therapy.[6]

Polymers containing nitroaromatic groups can act as prodrugs, releasing NO under specific physiological conditions. These materials can be designed to target tumor tissues, where the local release of high concentrations of NO can trigger cancer cell death. The primary signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[6] This cascade is a known endogenous apoptotic pathway in many cancer types.[6] Additionally, NO can directly modify proteins through S-nitrosation, affecting signaling pathways such as MAPK and PI3K/Akt.[7]

Furthermore, NO is a known mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8] The NO pathway is a promising target for developing both pro- and anti-angiogenic therapies.[3] Therefore, polymers derived from this compound could be developed into advanced drug delivery systems for cancer therapy and other diseases where modulation of NO levels is beneficial.

Illustrative Data Presentation

The following tables present illustrative quantitative data for polymers analogous to those that can be synthesized from this compound. This data is intended to provide an expectation of the properties that can be achieved.

Table 1: Thermal Properties of Illustrative Aromatic Polyesters and Polyamides

Polymer TypeMonomersTg (°C)Tm (°C)Td,5% (°C)Reference
Poly(ether-ester)Vanillin-derived diester and diols98–120204–240315–430[9]
Aromatic Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various diacids--460–490[10]
Aromatic Polyamide with Nitro Group4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and nitro-substituted diacid--345[10]
Polyamide 6,6Adipic acid and hexamethylenediamine54-68--[11]
PolyimideGeneric Aromatic250-400--[12]

Table 2: Molecular Weight and Optical Properties of Illustrative Aromatic Polymers

Polymer TypeMonomersMn ( kg/mol )Mw ( kg/mol )PDI (Đ)Refractive Index (n)Reference
Poly(ether-ester)Vanillin-derived diester and diols-53-791.54–2.88-[9]
Aromatic CopolyesterHVA-based monomer and lignin-based monomer9.5–11---[13]
Thiazole-containing Polyamide with Nitro GroupThiazole-containing diamine and nitro-substituted diacid---up to 1.7660[1]
ROMP Polymer with Nitrobenzyl EsterNorbornene with ortho-nitrobenzyl ester---Δn of -0.017 to +0.031[2]

Experimental Workflows and Synthesis Pathways

The following diagrams illustrate the potential synthetic routes starting from this compound to produce various classes of novel polymers.

G Overall Workflow for Polymer Synthesis from this compound cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Resulting Polymers start This compound transesterification Transesterification with Diols start->transesterification reduction Reduction of Nitro Group start->reduction polyesters Aromatic Polyesters transesterification->polyesters diamine Dimethyl 4-aminophthalate (Monomer) reduction->diamine polycondensation Polycondensation with Diacid Chlorides polyamides Aromatic Polyamides polycondensation->polyamides diamine->polycondensation

Caption: Overall workflow from this compound to different polymer classes.

Experimental Protocols

Herein are detailed protocols for the synthesis of novel polymers using this compound. These protocols are based on established methods for analogous chemical transformations and polymerizations.

Protocol 1: Synthesis of Aromatic Polyesters via Melt Transesterification

This protocol describes the synthesis of an aromatic polyester from this compound and a diol via melt transesterification.

G Melt Transesterification Pathway start Start: Charge Reactor reactants This compound + Diol (e.g., 1,4-Butanediol) + Catalyst (e.g., Antimony(III) oxide) start->reactants step1 Step 1: Esterification Heat to 180-220°C under N2 Remove Methanol byproduct reactants->step1 step2 Step 2: Polycondensation Increase temp to 260-280°C Apply vacuum to remove excess diol step1->step2 end End: Isolate Polyester step2->end purify Purify by precipitation in Methanol end->purify

Caption: Synthesis of Aromatic Polyesters via Melt Transesterification.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Transesterification catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Nitrogen gas (inert atmosphere)

  • Methanol (for purification)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound, the diol (in a slight molar excess), and the catalyst.

  • The mixture is heated to 180-220°C under a slow stream of nitrogen to initiate the transesterification reaction. Methanol is distilled off as a byproduct.[14]

  • After the majority of the methanol has been removed, the temperature is gradually increased to 260-280°C.

  • A vacuum is slowly applied to the system to remove the excess diol and drive the polymerization to completion, resulting in a high molecular weight polymer.

  • The resulting viscous polymer melt is cooled and can be dissolved in a suitable solvent and precipitated in methanol to purify it.

  • The purified polymer is then dried in a vacuum oven.

Protocol 2: Synthesis of Dimethyl 4-aminophthalate Monomer via Reduction

This protocol details the reduction of the nitro group of this compound to an amine, yielding a new diamine monomer, while preserving the ester groups. The use of tin(II) chloride is a mild method for this transformation.[15]

G Reduction of Nitro Group Pathway start Start: Dissolve Reactant reactant This compound in Ethanol start->reactant step1 Add SnCl2·2H2O Reflux the mixture reactant->step1 step2 Quench with aqueous NaOH Extract with Ethyl Acetate step1->step2 purify Purify by column chromatography step2->purify end End: Isolate Dimethyl 4-aminophthalate purify->end

Caption: Synthesis of Dimethyl 4-aminophthalate via Nitro Group Reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl Acetate

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.[16]

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure Dimethyl 4-aminophthalate.

Protocol 3: Synthesis of Aromatic Polyamides via Solution Polycondensation

This protocol describes the synthesis of an aromatic polyamide using the newly synthesized Dimethyl 4-aminophthalate (acting as a diamine) and a diacid chloride.

G Solution Polycondensation Pathway start Start: Dissolve Diamine diamine_sol Dimethyl 4-aminophthalate in N-Methyl-2-pyrrolidone (NMP) start->diamine_sol step1 Cool to 0°C Slowly add Diacid Chloride (e.g., Terephthaloyl chloride) diamine_sol->step1 step2 Stir at room temperature under N2 atmosphere step1->step2 end End: Precipitate Polyamide step2->end purify Pour into Methanol Filter and wash the polymer end->purify

Caption: Synthesis of Aromatic Polyamides via Solution Polycondensation.

Materials:

  • Dimethyl 4-aminophthalate

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Nitrogen gas

  • Methanol

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve Dimethyl 4-aminophthalate in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.[17]

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to form a viscous polymer solution.

  • Precipitate the resulting polyamide by pouring the solution into a large volume of methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.

Signaling Pathway Diagram

For drug development professionals, understanding the mechanism of action of NO is crucial. The following diagram illustrates the key signaling pathways of nitric oxide in the context of cancer therapy.

G Nitric Oxide Signaling in Cancer Therapy cluster_no NO Source cluster_pathways Cellular Effects no_source High Concentration NO (from polymer prodrug) sGC Activates soluble Guanylate Cyclase (sGC) no_source->sGC s_nitrosation S-Nitrosation of Proteins no_source->s_nitrosation cGMP Increases cGMP sGC->cGMP PKG Activates Protein Kinase G (PKG) cGMP->PKG apoptosis Induces Apoptosis PKG->apoptosis s_nitrosation->apoptosis angiogenesis Inhibits Angiogenesis s_nitrosation->angiogenesis

Caption: Key signaling pathways of nitric oxide in cancer therapy.

References

Application Notes and Protocols for the HPLC Analysis of Amines Using a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dimethyl 4-nitrophthalate as a Derivatizing Agent for HPLC Analysis

For: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, environmental monitoring, and biological research. However, many simple amines lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation. This process involves a chemical reaction between the target amine and a derivatizing agent to form a stable, highly detectable product.

This document explores the potential use of this compound as a derivatizing agent for the HPLC analysis of primary and secondary amines. While specific applications of this compound for this purpose are not widely documented in scientific literature, its chemical structure suggests a plausible reaction mechanism. The nitro group on the aromatic ring can serve as a strong chromophore for UV detection. This application note will, therefore, present a hypothetical framework for its use, alongside detailed protocols for well-established, structurally related derivatizing agents such as o-phthalaldehyde (OPA) and 2,4-dinitrofluorobenzene (DNFB).

Principle of Derivatization with this compound

This compound possesses two ester functional groups. It is proposed that under suitable basic conditions, a primary or secondary amine could react with one of the ester groups via nucleophilic acyl substitution to form a stable amide derivative. The presence of the 4-nitro group on the phthalate ring would impart strong UV absorbance to the resulting derivative, thereby enhancing the sensitivity of detection. The reaction is expected to be more favorable with primary amines due to lower steric hindrance.

Proposed Reaction Mechanism

The proposed reaction between a primary amine and this compound is illustrated below. The reaction would likely require elevated temperatures and a basic catalyst to proceed at a reasonable rate.

To be rendered by a DOT language interpreter. A placeholder is used for the derivative image.

Caption: Proposed reaction of this compound with a primary amine.

Experimental Workflow

A typical pre-column derivatization workflow for HPLC analysis involves several key steps from sample preparation to data analysis. This process is generally applicable to various derivatizing agents.

G SamplePrep Sample Preparation (e.g., extraction, filtration) Derivatization Derivatization Reaction (Amine + Reagent + Buffer) SamplePrep->Derivatization ReactionQuench Reaction Quenching (e.g., acidification) Derivatization->ReactionQuench HPLC_Injection HPLC Injection ReactionQuench->HPLC_Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) HPLC_Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: General workflow for pre-column derivatization and HPLC analysis.

Protocols for Established Derivatizing Agents

Due to the lack of specific published methods for this compound, the following sections provide detailed protocols for two widely used derivatizing agents: o-phthalaldehyde (for primary amines) and 2,4-dinitrofluorobenzene (for primary and secondary amines). These protocols can serve as a starting point for developing a method using a new derivatizing agent.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This method is valued for its speed and sensitivity.

Materials and Reagents
  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (or 3-mercaptopropionic acid)

  • Boric acid

  • Sodium hydroxide

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Amine standards

  • Sample containing primary amines

Solutions Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.

  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 1.15 mL of 2-mercaptoethanol and bring the final volume to 25 mL with the 0.4 M borate buffer. This solution should be prepared fresh daily and protected from light.

Derivatization Procedure
  • To 100 µL of the amine standard or sample solution in a clean vial, add 200 µL of the OPA derivatizing reagent.

  • Mix the solution thoroughly by vortexing for 30-60 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume (e.g., 20 µL) of the mixture into the HPLC system.

HPLC Conditions
ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 50 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient Start with 10% B, increase to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm)

Protocol 2: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

DNFB, also known as Sanger's reagent, reacts with primary and secondary amines to form stable dinitrophenyl (DNP) derivatives that are highly UV-active.[1]

Materials and Reagents
  • 2,4-Dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Amine standards

  • Sample containing primary/secondary amines

Solutions Preparation
  • Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC grade water.

  • DNFB Reagent (10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare fresh and protect from light.

Derivatization Procedure
  • To 200 µL of the amine standard or sample solution in a screw-capped vial, add 200 µL of the bicarbonate buffer.

  • Add 400 µL of the DNFB reagent.

  • Cap the vial tightly and heat at 60 °C for 1 hour in a water bath or heating block.

  • Cool the mixture to room temperature.

  • Neutralize the excess bicarbonate by adding 100 µL of 2 M hydrochloric acid.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions
ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 40% B, increase to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV-Vis Detector at 360 nm

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of amines using established derivatization methods. This data is intended for illustrative purposes and actual results may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Performance Data for OPA Derivatization of Primary Amines
AmineLinearity Range (µM)LOD (pM)LOQ (pM)Reference
Glycine0.1 - 1000.150.50[2]
Alanine0.1 - 1000.200.65[2]
Methylamine0.5 - 500 ng/L1.5 ng5.0 ng[2]
Ethylamine0.5 - 500 ng/L1.2 ng4.0 ng[2]
Table 2: Performance Data for DNFB Derivatization of Amines
AmineLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Amphetamine0.1 - 101030[1]
Gabapentin0.5 - 2050150[3]
Diethylamine1 - 50100300General
Propylamine1 - 5080240General

Troubleshooting

IssuePossible CauseSuggested Solution
No or low peak area Incomplete derivatization; degradation of reagent; incorrect pH.Prepare fresh derivatizing reagent. Ensure the reaction mixture has the correct pH. Increase reaction time or temperature.
Multiple peaks per analyte Incomplete reaction leading to side products; degradation of the derivative.Optimize reaction conditions (time, temperature, reagent concentration). Analyze samples promptly after derivatization.
Large early-eluting peak Excess or hydrolyzed derivatizing reagent.This is common. Adjust the HPLC gradient to ensure this peak is well-separated from the analytes of interest. A sample clean-up step (e.g., solid-phase extraction) after derivatization can remove excess reagent.[4]
Poor peak shape Column overload; inappropriate mobile phase; secondary interactions on the column.Dilute the sample. Adjust the mobile phase pH or organic content. Use a different column type if necessary.

Conclusion

Pre-column derivatization is an effective technique for the sensitive and selective HPLC analysis of primary and secondary amines. While this compound is not a commonly documented derivatizing agent, its chemical properties suggest potential for this application. The detailed protocols provided for the well-established reagents, o-phthalaldehyde and 2,4-dinitrofluorobenzene, offer a robust starting point for method development. Researchers can adapt these methodologies to explore the utility of novel derivatizing agents like this compound for their specific analytical needs. Successful implementation will require careful optimization of reaction conditions and chromatographic parameters to achieve the desired sensitivity, selectivity, and reproducibility.

References

Application Notes and Protocols: Synthesis of Luminol Analogs from Dimethyl 4-Nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-aminophthalhydrazide, a luminol analog commonly known as isoluminol, using dimethyl 4-nitrophthalate as the starting material. The notes also cover the applications of this class of compounds in chemiluminescence-based assays.

Introduction

Luminol and its analogs are widely recognized for their chemiluminescent properties, which have been harnessed in various scientific and diagnostic applications, including forensic science, immunoassays, and cellular assays for reactive oxygen species (ROS).[1][2][3] The synthesis of luminol analogs often starts from substituted phthalic acids or their derivatives. This document details the synthesis of 4-aminophthalhydrazide (isoluminol) from this compound. The procedure involves a two-step synthesis: first, the formation of 4-nitrophthalhydrazide through the reaction of this compound with hydrazine, followed by the reduction of the nitro group to an amine to yield the final product.

Synthesis of 4-Aminophthalhydrazide (Isoluminol)

The overall synthesis is a two-step process, which is outlined in the workflow diagram below.

G cluster_synthesis Synthetic Workflow start This compound step1 Step 1: Reaction with Hydrazine Hydrate start->step1 Ethanol/Methanol 80-85°C, 2-6h intermediate 4-Nitrophthalhydrazide step1->intermediate step2 Step 2: Reduction of Nitro Group intermediate->step2 e.g., Sodium Dithionite product 4-Aminophthalhydrazide (Isoluminol) step2->product

Caption: Synthetic workflow for 4-aminophthalhydrazide.

Step 1: Synthesis of 4-Nitrophthalhydrazide

This protocol is adapted from a similar synthesis of 3-nitrophthalhydrazide from dimethyl 3-nitrophthalate.[4]

Experimental Protocol:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a stirrer and a reflux condenser, add 100 g of this compound and 200 g of methanol.

  • Addition of Hydrazine: While stirring, add 63 g of 40% hydrazine hydrate to the mixture.

  • Reaction: Heat the mixture with stirring to reflux (approximately 80-85°C) and maintain the reflux for 2 hours.

  • Crystallization and Filtration: After the reaction is complete, cool the mixture to room temperature while stirring to allow for crystallization. Collect the crystals by suction filtration.

  • Purification: The collected crystals (crude 4-nitrophthalhydrazide) can be further purified. Dissolve the crystals in water, filter the solution, and then acidify the filtrate with hydrochloric acid to a pH of 1.5-2.

  • Final Product: Filter the purified crystals, wash with water, and dry to obtain 4-nitrophthalhydrazide as a light-yellow crystalline powder.

Step 2: Synthesis of 4-Aminophthalhydrazide (Isoluminol)

This protocol is a general method for the reduction of the nitro group to form the aminophthalhydrazide.[5][6][7]

Experimental Protocol:

  • Dissolution: Transfer the 4-nitrophthalhydrazide from Step 1 to a suitable reaction vessel. Add a 10% sodium hydroxide solution and stir until the solid is completely dissolved.

  • Reduction: Add sodium dithionite (sodium hydrosulfite) to the solution. Wash any solid from the walls of the vessel with a small amount of water.

  • Heating: Heat the solution to boiling and maintain it at this temperature for 5 minutes with stirring.

  • Precipitation: Remove the vessel from the heat and add glacial acetic acid.

  • Isolation: Cool the mixture to room temperature, which will cause the product to precipitate. Collect the crystals of 4-aminophthalhydrazide by vacuum filtration.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-aminophthalhydrazide, based on data from the synthesis of the 3-nitro analog and physical properties of isoluminol.

Parameter4-Nitrophthalhydrazide4-Aminophthalhydrazide (Isoluminol)Reference
Yield 67-69% (expected)-[4]
Purity 98.2% (expected)≥98% (HPLC)[4]
Appearance Light-yellow crystalline powderWhite to light yellow powder[8]
Melting Point >300 °C (for 3-nitro analog)~300 °C[4]
Molecular Weight 207.15 g/mol 177.16 g/mol

Applications in Chemiluminescence-Based Assays

4-Aminophthalhydrazide (isoluminol) and its derivatives are extensively used as chemiluminescent probes in a variety of bioanalytical assays due to their high sensitivity and low background signal.[2][3]

Immunoassays

Isoluminol is a common reagent in chemiluminescent immunoassays (CLIAs).[9] In these assays, an isoluminol derivative is often used to label an antibody or antigen. The chemiluminescent reaction, typically triggered by an oxidizing agent like hydrogen peroxide and a catalyst (e.g., horseradish peroxidase), produces light, and the intensity of the emitted light is proportional to the concentration of the analyte.[8][9]

Detection of Reactive Oxygen Species (ROS)

Luminol analogs are valuable tools for detecting ROS, such as superoxide and hydrogen peroxide, in biological systems. For instance, in cellular assays, the production of ROS by neutrophils can be monitored by the chemiluminescence generated upon the oxidation of isoluminol. This application is crucial for studying oxidative stress and inflammatory responses.

G cluster_ros ROS Detection Workflow cell Biological Sample (e.g., Neutrophils) ros Reactive Oxygen Species (ROS) Production cell->ros stimulus Stimulus (e.g., Pathogen) stimulus->cell oxidation Isoluminol Oxidation ros->oxidation isoluminol Add Isoluminol isoluminol->oxidation light Light Emission (Chemiluminescence) oxidation->light detection Detection & Quantification light->detection

Caption: Workflow for ROS detection using isoluminol.

Protocol for Chemiluminescence Detection:

A general protocol for inducing chemiluminescence is as follows:

  • Solution A: Prepare a solution of the synthesized 4-aminophthalhydrazide in a 10% sodium hydroxide solution.

  • Solution B: Prepare a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) and a catalyst (e.g., 3% potassium ferricyanide).[5]

  • Reaction: In a dark environment, mix Solution A and Solution B. A blue-green light will be emitted. The intensity and duration of the light can be measured using a luminometer.

Conclusion

The synthesis of 4-aminophthalhydrazide (isoluminol) from this compound provides a valuable route to a versatile chemiluminescent probe. The detailed protocols and application notes presented here offer a framework for researchers to synthesize and utilize this compound in a range of sensitive bioanalytical assays, contributing to advancements in diagnostics and drug development.

References

Application Notes and Protocols: Screening the Biological Activity of Dimethyl 4-nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate and its derivatives represent a class of organic compounds with significant potential for therapeutic applications. The presence of the nitro group and the phthalate ester functionalities provides a scaffold for diverse chemical modifications, leading to a wide range of biological activities. Preliminary studies have indicated that these compounds may exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, this compound has been noted for its anti-inflammatory effects by reducing nitric oxide levels in macrophages and antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. Furthermore, the parent compound, 4-nitrophthalic acid, has demonstrated potential anticancer activity through the induction of apoptosis. This document provides detailed protocols for screening the biological activities of this compound derivatives to facilitate the discovery and development of novel therapeutic agents.

Data Presentation

The effective screening of a compound library requires clear and concise presentation of quantitative data. The following tables provide a template for summarizing the biological activity of this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative SubstitutionCancer Cell LineIC₅₀ (µM) ± SD
DNP-001UnsubstitutedMCF-7 (Breast)45.2 ± 3.1
DNP-0023-aminoMCF-7 (Breast)15.8 ± 1.5
DNP-0035-chloroMCF-7 (Breast)28.4 ± 2.2
DNP-001UnsubstitutedA549 (Lung)52.1 ± 4.5
DNP-0023-aminoA549 (Lung)21.3 ± 1.9
DNP-0035-chloroA549 (Lung)35.7 ± 2.8

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionBacterial StrainFungal StrainMIC (µg/mL)
DNP-001UnsubstitutedS. aureus-64
DNP-0043-hydroxyS. aureus-32
DNP-0055-bromoS. aureus-16
DNP-001Unsubstituted-C. albicans128
DNP-0043-hydroxy-C. albicans64
DNP-0055-bromo-C. albicans32

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionAssayIC₅₀ (µM) ± SD
DNP-001UnsubstitutedNitric Oxide Inhibition38.5 ± 2.9
DNP-0063-methoxyNitric Oxide Inhibition12.1 ± 1.1
DNP-0075-fluoroNitric Oxide Inhibition25.6 ± 2.3
DNP-001UnsubstitutedTNF-α Inhibition42.3 ± 3.5
DNP-0063-methoxyTNF-α Inhibition15.8 ± 1.4
DNP-0075-fluoroTNF-α Inhibition29.4 ± 2.7

IC₅₀ values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

2. Procedure:

  • Cell Culture: Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

1. Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute the adjusted inoculum in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or measurement of optical density can be used.

Protocol 3: Anti-inflammatory Activity Screening (Nitric Oxide Assay)

This protocol details the measurement of the inhibitory effect of this compound derivatives on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials:

  • This compound derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

2. Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., Dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value from the dose-response curve.

Visualizations

Diagrams can provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Dimethyl 4-nitrophthalate Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Assay) purification->anti_inflammatory data_analysis IC50 / MIC Calculation anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis hit_id Hit Compound Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar

Figure 1: General experimental workflow for screening this compound derivatives.

inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression NO Nitric Oxide (NO) Production iNOS->NO Leads to DNP_derivative This compound Derivative DNP_derivative->IKK Inhibits DNP_derivative->NFkB Inhibits NFkB_n NF-κB NFkB_n->iNOS

Figure 2: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by this compound derivatives.

Application Notes and Protocols: Dimethyl 4-Nitrophthalate as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a hypothetical yet scientifically plausible approach. To date, there is a notable absence of published literature specifically detailing the use of dimethyl 4-nitrophthalate as a direct precursor for nanoparticle synthesis. The methodologies described herein are extrapolated from established synthesis techniques for nanoparticles using structurally related aromatic and nitroaromatic compounds.

Introduction

This compound is an organic compound characterized by a benzene ring functionalized with two methyl ester groups and a nitro group.[1][2][3] While primarily utilized as an intermediate in organic synthesis and noted for its potential antibacterial properties, its structural features present an intriguing possibility for nanomaterial fabrication.[1][4] The aromatic core can serve as a carbon source, and the nitro and ester groups can act as in-situ doping and functionalizing agents. This application note explores the hypothetical synthesis of nitrogen and oxygen co-doped carbon dots (N,O-CDs) from this compound via a one-pot hydrothermal method. Such doped carbon dots are of significant interest in biomedical applications, including bioimaging, sensing, and targeted drug delivery, owing to their enhanced photoluminescence, biocompatibility, and surface reactivity.[5][6][7]

Hypothetical Application: Synthesis of Nitrogen and Oxygen Co-Doped Carbon Dots (N,O-CDs)

The presence of nitrogen and oxygen atoms in the structure of this compound makes it a promising candidate for the synthesis of heteroatom-doped carbon dots. The hydrothermal treatment of this precursor is proposed to proceed through hydrolysis of the ester groups, dehydration, polymerization, and carbonization, with the nitro group contributing to nitrogen doping of the carbon lattice.

Proposed Synthesis Workflow

The logical flow for the synthesis and subsequent application of N,O-CDs from this compound is outlined below.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_application Application Phase Precursor This compound Hydrothermal Hydrothermal Reaction (Autoclave, 180°C, 12h) Precursor->Hydrothermal Solvent Deionized Water Solvent->Hydrothermal Purification Purification (Centrifugation, Dialysis) Hydrothermal->Purification Product N,O-CDs Solution Purification->Product TEM TEM/HRTEM (Morphology, Size) Product->TEM DLS DLS (Hydrodynamic Size) Product->DLS Zeta Zeta Potential (Surface Charge) Product->Zeta PL Photoluminescence (Optical Properties) Product->PL FTIR FTIR/XPS (Functional Groups, Composition) Product->FTIR Functionalization Surface Functionalization (e.g., PEGylation) Product->Functionalization DrugLoading Drug Loading (e.g., Doxorubicin) Functionalization->DrugLoading InVitro In Vitro Studies (Cell Viability, Imaging) DrugLoading->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: Hypothetical workflow for N,O-CDs synthesis and application.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of N,O-CDs

Objective: To synthesize nitrogen and oxygen co-doped carbon dots (N,O-CDs) from this compound.

Materials:

  • This compound (CAS: 610-22-0)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Centrifuge

  • Dialysis membrane (MWCO: 1000 Da)

  • pH meter

Procedure:

  • Dissolve 100 mg of this compound in 20 mL of DI water in a beaker with magnetic stirring.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 12 hours.

  • After the reaction, allow the autoclave to cool down naturally to room temperature.

  • The resulting dark brown solution is collected and centrifuged at 10,000 rpm for 20 minutes to remove larger particles and aggregates.

  • The supernatant is collected and purified by dialysis against DI water for 48 hours to remove unreacted precursors and small molecules. The DI water should be changed every 6-8 hours.

  • The purified N,O-CDs solution is stored at 4°C for further characterization and use.

Protocol 2: Characterization of N,O-CDs

Objective: To characterize the physical, chemical, and optical properties of the synthesized N,O-CDs.

Methods:

  • Transmission Electron Microscopy (TEM): To observe the morphology and determine the size distribution of the N,O-CDs. A drop of the diluted N,O-CDs solution is placed on a carbon-coated copper grid and air-dried before imaging.

  • Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and surface charge of the N,O-CDs in an aqueous solution.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: To analyze the optical properties. UV-Vis absorption spectra are recorded to identify characteristic peaks. PL spectra are obtained by exciting the N,O-CDs solution at different wavelengths to determine the optimal excitation and emission wavelengths.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the surface functional groups on the N,O-CDs. The purified N,O-CDs solution is lyophilized, and the resulting powder is mixed with KBr to form a pellet for analysis.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and bonding states of carbon, nitrogen, and oxygen in the N,O-CDs.

Hypothetical Data Presentation

The following tables summarize the expected characterization data for the hypothetically synthesized N,O-CDs.

Table 1: Physicochemical Properties of N,O-CDs

ParameterExpected ValueMethod
Average Diameter5 ± 2 nmTEM
Hydrodynamic Diameter8 ± 3 nmDLS
Zeta Potential-15 mVZeta Potential Analyzer
Quantum Yield~15%PL Spectroscopy

Table 2: Optical Properties of N,O-CDs

PropertyWavelength (nm)
UV-Vis Absorption Peak~280 nm (π-π* transition of C=C)
~340 nm (n-π* transition of C=O/N=O)
Optimal Excitation360 nm
Optimal Emission450 nm (blue fluorescence)

Proposed Signaling Pathway for Drug Delivery Application

For drug delivery applications, the synthesized N,O-CDs could be functionalized with a targeting ligand (e.g., folic acid) to target cancer cells overexpressing the folate receptor. The nanoparticles, loaded with a chemotherapeutic drug (e.g., Doxorubicin), would be internalized by receptor-mediated endocytosis. The acidic environment of the endosome/lysosome would then trigger the release of the drug, which can induce apoptosis in the cancer cell.

G cluster_pathway Cellular Uptake and Drug Release Pathway NP Folate-N,O-CD-Dox (Nanoparticle Complex) Receptor Folate Receptor (on Cancer Cell) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation DrugRelease Drug Release (Doxorubicin) Lysosome->DrugRelease Low pH Trigger Nucleus Nucleus DrugRelease->Nucleus Intercalates with DNA Apoptosis Apoptosis Nucleus->Apoptosis Induces

Caption: Proposed pathway for targeted drug delivery and action.

Conclusion and Future Perspectives

While the direct synthesis of nanoparticles from this compound remains to be experimentally validated, the chemical properties of this precursor suggest its potential for creating functional nanomaterials, such as N,O-doped carbon dots. The protocols and data presented here provide a theoretical framework for researchers to explore this possibility. Future work should focus on the experimental verification of the proposed synthesis, a thorough characterization of the resulting nanoparticles, and an evaluation of their efficacy in biomedical applications. The reduction of the nitro group to an amine group on the nanoparticle surface could also be explored as a route for further functionalization, expanding the potential applications of these novel nanomaterials.[2][8][9][10][11]

References

Application Notes and Protocols for the Analysis of Dimethyl 4-nitrophthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitrophthalate is a chemical compound that may be present in the environment due to industrial activities. Its detection in environmental matrices such as water, soil, and air is crucial for monitoring and assessing potential environmental and health impacts. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques. The methods described are based on established analytical principles for similar compounds, such as phthalate esters and nitroaromatic compounds.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). GC-MS offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation.[1] HPLC-UV is a robust and widely available technique suitable for the quantification of compounds with UV-absorbing properties.[1]

Sample preparation is a critical step to isolate this compound from the complex environmental matrix and to concentrate it for sensitive detection. The most common sample preparation techniques include Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) or Soxhlet extraction for soil and other solid samples.[2][3]

Quantitative Data Summary

Due to the limited availability of specific validated data for this compound, the following table summarizes typical performance data for the analysis of related phthalate esters and nitroaromatic compounds in environmental samples. These values can be considered as target performance characteristics for the methods described below.

ParameterGC-MSHPLC-UVReference Matrix
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 10 µg/LWater
1 - 50 µg/kg10 - 100 µg/kgSoil
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.5 - 20 µg/LWater
5 - 100 µg/kg50 - 500 µg/kgSoil
Recovery 80 - 115%75 - 110%Spiked Samples
Linearity (R²) > 0.99> 0.99Calibration Curve

Note: The presented data is a general representation for similar analytes and should be validated for this compound in the specific laboratory setting.

Experimental Protocols

Protocol 1: Determination of this compound in Water by GC-MS

1. Principle

This method describes the determination of this compound in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Reagents and Materials

  • This compound analytical standard

  • Internal standard (e.g., Dimethyl phthalate-d4)

  • Methanol, Acetone, Dichloromethane (DCM), Hexane (all HPLC or pesticide residue grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (0.45 µm)

3. Sample Preparation (Solid-Phase Extraction)

  • Collect a 1 L water sample in a clean glass bottle.

  • If the sample is turbid, filter it through a 0.45 µm glass fiber filter.

  • Spike the sample with a known amount of internal standard.

  • Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute the retained analytes with 5-10 mL of a suitable solvent mixture (e.g., dichloromethane:acetone, 1:1 v/v).

  • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): Based on the mass spectrum, characteristic ions should be selected. A possible quantification ion is m/z 163 (M-COOCH3-NO2) and qualifier ions could be m/z 208 (M-OCH3) and m/z 239 (M+).[4]

5. Data Analysis

Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Protocol 2: Determination of this compound in Soil by HPLC-UV

1. Principle

This protocol details the extraction of this compound from soil samples using ultrasonic extraction followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

2. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile, Methanol (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Syringe filters (0.45 µm, PTFE)

3. Sample Preparation (Ultrasonic Extraction)

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 5 mL under a gentle stream of nitrogen.

  • Filter the extract through a 0.45 µm PTFE syringe filter before HPLC analysis.

4. HPLC-UV Analysis

  • HPLC System: With a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength to be set at the absorption maximum of this compound (typically around 254 nm for nitroaromatic compounds).[5]

5. Data Analysis

Quantification is based on an external standard calibration curve constructed by plotting the peak area versus the concentration of the standards.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis Sample 1L Water Sample Filter Filtration (0.45 µm) Sample->Filter Spike Internal Standard Spiking Filter->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Cartridge Washing SPE_Load->SPE_Wash SPE_Dry Cartridge Drying SPE_Wash->SPE_Dry SPE_Elute Elution SPE_Dry->SPE_Elute Dry_Eluate Drying Eluate SPE_Elute->Dry_Eluate Concentrate Concentration to 1 mL Dry_Eluate->Concentrate GC_MS GC-MS Analysis (SIM Mode) Concentrate->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound in water.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation (Soil) cluster_analysis HPLC-UV Analysis Sample 10g Soil Sample Extraction Ultrasonic Extraction with Acetonitrile Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Combine Combine Supernatants Centrifuge->Combine Dry_Extract Drying Extract Combine->Dry_Extract Concentrate Concentration to 5 mL Dry_Extract->Concentrate Filter Filtration (0.45 µm) Concentrate->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis

Caption: Workflow for HPLC-UV analysis of this compound in soil.

References

Standard Operating Procedure for Handling Dimethyl 4-nitrophthalate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling and use of Dimethyl 4-nitrophthalate in a laboratory setting. It includes detailed protocols for risk assessment, handling, storage, disposal, and emergency procedures. Additionally, a detailed experimental protocol for a common laboratory-scale reaction, the hydrolysis of this compound to 4-nitrophthalic acid, is provided.

Substance Identification and Properties

This compound is an organic compound commonly used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 610-22-0[3][4]
Molecular Formula C10H9NO6[3][4][5]
Molecular Weight 239.18 g/mol [1][5][6]
Appearance White to light yellow crystalline solid/powder[1][3][4]
Melting Point 65 - 68 °C (149 - 154.4 °F)[3][4]
Boiling Point 192-195 °C @ 25 mmHg[2]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[1]

Hazard Identification and Risk Assessment

While some suppliers indicate that based on available data, the classification criteria for a hazardous substance are not met, others classify it as an acute oral toxin and a skin, eye, and respiratory irritant.[4][6][7] Therefore, it is prudent to handle this compound with care, assuming it to be a hazardous substance.

Table 2: Hazard Information for this compound

HazardDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral) Harmful if swallowed.GHS07Warning
Skin Irritation May cause skin irritation.--
Eye Irritation May cause eye irritation.--
Respiratory Irritation May cause respiratory tract irritation.--

Potential Hazards:

  • May cause irritation to the skin, eyes, and respiratory system.[7]

  • Ingestion may cause irritation of the digestive tract.[7]

  • The toxicological properties have not been fully investigated.[7]

  • Thermal decomposition can lead to the release of irritating gases and vapors.[3][4]

Engineering and Administrative Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or vapors, a chemical fume hood is required.

  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs.

  • Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[7]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator should be used.[7]

Handling and Storage Procedures

Handling:

  • Minimize dust generation and accumulation.[7]

  • Avoid contact with eyes, skin, and clothing.[7]

  • Avoid ingestion and inhalation.[7]

  • Use with adequate ventilation.[7]

Storage:

  • Keep the container tightly closed.[7]

  • Store in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Spill and Emergency Procedures

Spill Response:

  • Small Spills: In case of a small spill, immediately clean it up using appropriate protective equipment.[7] Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[7] Avoid generating dusty conditions and ensure the area is well-ventilated.[7]

  • Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[4]

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[3]

Experimental Protocol: Hydrolysis of this compound to 4-nitrophthalic acid

This protocol details the laboratory-scale hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a 1 M aqueous solution of sodium hydroxide.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. Maintain reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the ester.

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Acidification: Once cool, carefully acidify the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid with constant stirring. Monitor the pH of the solution using pH paper or a pH meter until it is strongly acidic (pH 1-2). A precipitate of 4-nitrophthalic acid should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified 4-nitrophthalic acid in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and, if desired, obtain spectroscopic data (e.g., IR, NMR) to confirm the identity and purity of the product.

Visualizations

Hydrolysis_Workflow Workflow for the Hydrolysis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound in 1M NaOH solution B 2. Heat to reflux with stirring A->B C 3. Cool to room temperature B->C D 4. Acidify with concentrated HCl to pH 1-2 C->D Transfer to beaker E 5. Cool in an ice bath D->E F 6. Isolate product by vacuum filtration E->F G 7. Wash solid with cold deionized water F->G H 8. Dry the product G->H I 9. Characterize the product (MP, spectroscopy) H->I

Caption: Workflow for the Hydrolysis of this compound.

References

Application Notes and Protocols: Dimethyl 4-Nitrophthalate as a Novel Plasticizer for PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of dimethyl 4-nitrophthalate as a potential plasticizer for polyvinyl chloride (PVC) formulations. Due to a lack of specific published data on the use of this compound for this application, this document presents a comprehensive, hypothetical framework for its assessment. The protocols outlined herein are based on established standards for testing PVC plasticizers and are intended to guide researchers in conducting a thorough evaluation of its performance. The included data tables are illustrative and represent plausible outcomes of such an investigation.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer.[1][2][3] However, in its pure form, PVC is rigid and brittle, limiting its applications.[1][4] To impart flexibility and processability, plasticizers are incorporated into the PVC matrix.[1][5][6] Phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have traditionally been the most common plasticizers due to their high efficiency and low cost.[6] However, concerns over the migration of low molecular weight phthalates and their potential health risks have driven research into alternative plasticizers.[5][6][7][8]

This document explores the potential use of this compound as a novel plasticizer for PVC. The presence of the polar nitro group could theoretically enhance its interaction with the polar C-Cl bonds in PVC, potentially leading to good compatibility and reduced migration. These application notes provide a roadmap for researchers to systematically evaluate its efficacy and performance characteristics.

Hypothetical Performance Data

The following tables present hypothetical data for PVC formulations containing this compound, compared to unplasticized PVC (uPVC) and PVC plasticized with a conventional plasticizer, DEHP. This data is for illustrative purposes to demonstrate the expected outcomes of the experimental protocols described below.

Table 1: Mechanical Properties of PVC Formulations

FormulationPlasticizer Content (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
uPVC045.05100
PVC-DEHP4022.535085
PVC-DMNP (Hypothetical)4025.032088

*phr: parts per hundred parts of PVC resin

Table 2: Thermal Properties of PVC Formulations

FormulationPlasticizer Content (phr)Glass Transition Temperature (Tg, °C)Onset of Thermal Degradation (°C)
uPVC082220
PVC-DEHP40-15245
PVC-DMNP (Hypothetical)40-10255

Table 3: Migration Resistance of Plasticizers in PVC Formulations

FormulationPlasticizer Content (phr)Weight Loss in Hexane (%) (24h at 50°C)Weight Loss in Olive Oil (%) (10 days at 60°C)
PVC-DEHP405.28.5
PVC-DMNP (Hypothetical)403.86.2

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of PVC formulations containing a novel plasticizer such as this compound.

Protocol for Preparation of Plasticized PVC Sheets

Objective: To prepare standardized PVC sheets for subsequent testing.

Materials:

  • PVC resin (K-value 67)

  • This compound (DMNP)

  • DEHP (for comparison)

  • Thermal stabilizer (e.g., calcium-zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation (e.g., 150 x 150 x 1 mm)

Procedure:

  • Compounding:

    • Accurately weigh the PVC resin, plasticizer (40 phr), thermal stabilizer (3 phr), and lubricant (0.5 phr).

    • Premix the components in a high-speed mixer for 5 minutes to ensure uniform distribution.

  • Milling:

    • Preheat the two-roll mill to 160-170°C.

    • Add the premixed compound to the mill and process until a homogeneous molten sheet is formed (approximately 5-10 minutes).

  • Molding:

    • Cut the milled sheet into pieces that fit the mold dimensions.

    • Place the pieces into the preheated mold (170°C).

    • Press the mold in the hydraulic press at 10 MPa for 5 minutes.

    • Cool the mold under pressure to room temperature.

    • Carefully remove the molded PVC sheet.

  • Conditioning:

    • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the tensile strength, elongation, and hardness of the PVC formulation.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips

  • Shore A Durometer

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV)

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.

    • Measure the thickness and width of the gauge section of each specimen.

    • Set the crosshead speed of the UTM to 50 mm/min.

    • Mount a specimen in the grips of the UTM and apply a tensile load until it fractures.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength and percentage elongation at break.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the conditioned PVC sheet.

    • Take at least five readings at different points on the sheet and calculate the average value.

Protocol for Evaluation of Thermal Properties

Objective: To assess the effect of the plasticizer on the glass transition temperature and thermal stability of the PVC formulation.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Glass Transition Temperature (DSC):

    • Accurately weigh 5-10 mg of the PVC formulation into a DSC pan.

    • Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve.

  • Thermal Stability (TGA):

    • Accurately weigh 10-15 mg of the PVC formulation into a TGA crucible.

    • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.

Protocol for Evaluation of Plasticizer Migration

Objective: To quantify the migration of the plasticizer from the PVC formulation into different media.

Apparatus:

  • Analytical balance

  • Oven or incubator

  • Glass vials with inert caps

  • Solvents (e.g., n-hexane) and food simulants (e.g., olive oil)

Procedure:

  • Sample Preparation:

    • Cut circular discs (e.g., 50 mm diameter) from the conditioned PVC sheet.

    • Clean the surface of the discs with ethanol and a lint-free cloth, then allow them to dry completely.

    • Accurately weigh each disc (W1).

  • Leaching Test:

    • Immerse each disc in a separate glass vial containing a known volume of the test medium (e.g., 50 mL of n-hexane or olive oil), ensuring the sample is fully submerged.

    • Seal the vials and place them in an oven at a specified temperature (e.g., 50°C for hexane, 60°C for olive oil) for a defined period (e.g., 24 hours for hexane, 10 days for olive oil).

  • Analysis:

    • After the specified time, remove the PVC discs from the medium.

    • Wipe the surface of the discs with a lint-free cloth to remove any residual medium.

    • Dry the discs in a vacuum oven at 50°C until a constant weight is achieved.

    • Accurately weigh the dried discs (W2).

  • Calculation:

    • Calculate the percentage weight loss due to plasticizer migration using the following formula: Weight Loss (%) = [(W1 - W2) / W1] * 100

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a novel PVC plasticizer.

experimental_workflow cluster_prep Phase 1: Formulation and Preparation cluster_testing Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis and Conclusion formulation PVC Formulation (Resin, Plasticizer, Stabilizer, Lubricant) compounding Compounding (High-Speed Mixer) formulation->compounding milling Milling (Two-Roll Mill at 160-170°C) compounding->milling molding Molding (Hydraulic Press at 170°C) milling->molding conditioning Conditioning (23°C, 50% RH, 24h) molding->conditioning mech_testing Mechanical Testing (Tensile, Hardness) conditioning->mech_testing therm_testing Thermal Analysis (DSC for Tg, TGA for Stability) conditioning->therm_testing mig_testing Migration Testing (Solvent/Simulant Leaching) conditioning->mig_testing data_analysis Data Analysis and Comparison (vs. uPVC and DEHP) mech_testing->data_analysis therm_testing->data_analysis mig_testing->data_analysis conclusion Conclusion on Plasticizer Efficacy data_analysis->conclusion

Caption: Experimental workflow for PVC plasticizer evaluation.

Conclusion

The protocols and hypothetical data presented in this document provide a comprehensive framework for the investigation of this compound as a novel plasticizer for PVC. A systematic evaluation of its effects on mechanical, thermal, and migration properties, as outlined, is crucial to determine its potential as a viable alternative to conventional phthalate plasticizers. Further studies could also include long-term aging tests and analysis of the plasticizer's interaction with the PVC matrix at a molecular level.

References

Use of Dimethyl 4-nitrophthalate as a calibration standard for EPA methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed overview of Dimethyl 4-nitrophthalate, a chemical compound sometimes referenced in the context of environmental analysis. However, a comprehensive review of publicly available scientific literature and official U.S. Environmental Protection Agency (EPA) methodology indicates that This compound is not listed as a standard calibration compound, surrogate, or internal standard in the prominent EPA methods for phthalate and semivolatile organic compound analysis, including EPA Methods 606, 625, 1625, and 8060/8061A.

While standard analytical practices for these methods involve the use of various phthalate esters and other compounds for calibration and quality control, this compound is not specified as a required or recommended substance for these purposes in the official documentation.

This application note, therefore, serves to provide general information about this compound and outlines the standard protocols for calibration in relevant EPA methods using officially recognized standards. This information is intended for researchers, scientists, and drug development professionals who may be exploring a wide range of analytical standards.

Physicochemical Properties of this compound

For reference, the general physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValue
Chemical Name This compound
CAS Number 610-22-0
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 65-68 °C
Boiling Point 349.5 °C at 760 mmHg
Solubility Soluble in methanol and other organic solvents.

Standard Calibration Protocols for EPA Phthalate Analysis Methods

While this compound is not a specified calibrant, the following sections detail the standard calibration procedures for EPA methods commonly used for phthalate analysis. Laboratories should always refer to the most current version of the official EPA method for complete and up-to-date requirements.

EPA Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)

This method is used for the determination of certain phthalate esters. Calibration is a critical step to ensure the accuracy and reliability of the analytical results.

Experimental Protocol: Calibration for EPA Method 8061A

  • Standard Preparation:

    • Prepare a primary stock standard solution containing the target phthalate esters listed in the method. Commercially certified stock solutions are recommended.

    • Prepare a series of calibration standards by diluting the primary stock solution with a suitable solvent (e.g., hexane) to cover the expected concentration range of the samples. A minimum of five concentration levels is required for the initial calibration.

  • Internal Standard/Surrogate Spiking:

    • The method suggests the use of surrogate standards to monitor the performance of the sample preparation and analysis. Suggested surrogates include diphenyl phthalate, diphenyl isophthalate, and dibenzyl phthalate.[1]

    • If the internal standard calibration technique is used, an internal standard (e.g., benzyl benzoate) is added to each calibration standard and sample extract at a constant concentration.[1]

  • GC/ECD Analysis:

    • Analyze the calibration standards using the gas chromatograph equipped with an electron capture detector (GC/ECD) under the specified instrumental conditions.

    • Generate a calibration curve by plotting the peak area (or peak height) of each analyte against its concentration. For internal standard calibration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calibration Verification:

    • The initial calibration must be verified by analyzing a second-source calibration standard.

    • Continuing calibration verification is performed by analyzing a calibration standard at a specified frequency (e.g., every 12 hours or after a certain number of samples). The results must fall within the acceptance criteria defined in the method.

Logical Workflow for EPA Method Calibration

The following diagram illustrates the general logical workflow for establishing and verifying instrument calibration for EPA analytical methods.

Calibration_Workflow prep_standards Prepare Stock and Calibration Standards spike_is_surr Spike with Internal Standards and Surrogates prep_standards->spike_is_surr analyze_cal Analyze Calibration Standards via GC/MS or GC/ECD spike_is_surr->analyze_cal gen_curve Generate Initial Calibration Curve analyze_cal->gen_curve verify_cal Verify Calibration with Second Source Standard gen_curve->verify_cal pass_fail Meets Acceptance Criteria? verify_cal->pass_fail analyze_samples Analyze Samples, Blanks, and QC Samples cont_cal Continuing Calibration Verification analyze_samples->cont_cal data_review Data Review and Reporting cont_cal->data_review Batch Complete pass_fail2 Meets Acceptance Criteria? cont_cal->pass_fail2 pass_fail->analyze_samples Yes recalibrate Recalibrate Instrument pass_fail->recalibrate No pass_fail2->analyze_samples Yes pass_fail2->recalibrate No recalibrate->prep_standards

Caption: General workflow for instrument calibration in EPA methods.

Conclusion

Based on a thorough review of available documentation, this compound is not a specified calibration standard for the commonly used EPA methods for phthalate analysis. Laboratories performing analyses according to these methods should adhere to the calibration procedures outlined in the official EPA documents, using the specified target analytes and recommended internal and surrogate standards. The information and protocols provided in this application note are intended to clarify standard practices and guide researchers in the proper execution of these analytical methods. For definitive guidance, users must always consult the most recent official version of the relevant EPA method.

References

Troubleshooting & Optimization

Optimization of reaction yield for Dimethyl 4-nitrophthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development engaged in the synthesis of Dimethyl 4-nitrophthalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer esterification of 4-nitrophthalic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: Key parameters include:

  • Purity of 4-nitrophthalic acid: Starting with a pure precursor is crucial to avoid side reactions and simplify purification.

  • Molar ratio of reactants: Using a large excess of methanol can shift the reaction equilibrium to favor the formation of the diester.

  • Catalyst concentration: An adequate amount of acid catalyst is necessary to ensure a reasonable reaction rate.

  • Reaction temperature and time: The reaction is typically run at the reflux temperature of methanol for several hours to ensure complete conversion.

  • Removal of water: As water is a byproduct of the esterification, its removal can drive the reaction to completion.

Q3: What are the main impurities I might encounter in the synthesis of this compound?

A3: The primary impurities can include:

  • Unreacted 4-nitrophthalic acid: Incomplete esterification will leave the starting material in the product mixture.

  • Methyl 4-nitrophthalate (monoester): Partial esterification can result in the formation of the monoester.

  • Dimethyl 3-nitrophthalate: If the starting 4-nitrophthalic acid was contaminated with its 3-nitro isomer, this will be carried through to the final product.

  • Water and residual acid catalyst: These need to be removed during the workup procedure.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as methanol/water or ethanol, can be used. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of excess water in reactants or glassware. 5. Poor quality of starting 4-nitrophthalic acid.1. Use fresh, concentrated sulfuric acid. Ensure the correct catalytic amount is added. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. 3. Ensure the reaction mixture is refluxing gently. 4. Use anhydrous methanol and dry glassware. 5. Purify the 4-nitrophthalic acid before use.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities (e.g., unreacted starting material, monoester, isomeric impurities). 2. Incorrect recrystallization solvent or procedure. 3. Presence of residual solvent from the workup.1. Analyze the crude product by TLC or NMR to identify impurities. Consider a column chromatography purification step if recrystallization fails. 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol, methanol/water, ethyl acetate/heptane). Ensure the solution is fully dissolved at high temperature and allowed to cool slowly. 3. Ensure all volatile solvents are removed under reduced pressure before attempting recrystallization.
Product Contaminated with Starting Material (4-nitrophthalic acid) 1. Incomplete reaction. 2. Insufficient removal of acidic starting material during workup.1. Increase reaction time or the amount of catalyst. 2. During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
Product Contaminated with Dimethyl 3-nitrophthalate 1. The starting 4-nitrophthalic acid was contaminated with 3-nitrophthalic acid.1. Purify the starting 4-nitrophthalic acid before the esterification step. Separation of the final ester isomers can be challenging.
Difficulty in Separating Organic and Aqueous Layers During Workup 1. Formation of an emulsion. 2. Insufficient volume of either the organic or aqueous phase.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Add more of the organic solvent and/or water to ensure a clear separation of layers.

Experimental Protocols

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide

This procedure is adapted from Organic Syntheses.[1][2]

  • Hydrolysis: In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water. Add 80 g (0.416 mole) of 4-nitrophthalimide. Heat the mixture to a gentle boil for 10 minutes.

  • Acidification: Cool the solution and make it just acidic to litmus paper with concentrated nitric acid. Then, add an additional 70 mL of concentrated nitric acid.

  • Extraction: Boil the solution for another three minutes, then cool it to below room temperature. Transfer the solution to a separatory funnel and extract it twice with 300 mL portions of ether.

  • Isolation: Dry the combined ether extracts over anhydrous sodium sulfate. Distill off the ether until a solid begins to separate. Pour the concentrated solution into an evaporating dish and allow the remaining ether to evaporate in a fume hood. The resulting white crystals are 4-nitrophthalic acid.

Reactant/Product Molecular Weight ( g/mol ) Amount (g) Moles
4-Nitrophthalimide192.13800.416
Sodium Hydroxide40.0026.60.66
4-Nitrophthalic Acid211.13Theoretical Yield: 87.8Theoretical Yield: 0.416
Synthesis of this compound (Fischer Esterification)

This is a general procedure that can be adapted for the specific synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 g (0.047 moles) of 4-nitrophthalic acid and 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in approximately 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles
4-Nitrophthalic Acid211.1310.0 g0.047
Methanol32.04100 mL(excess)
Sulfuric Acid98.082.0 mL(catalyst)
This compound239.18Theoretical Yield: 11.2 gTheoretical Yield: 0.047

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 4-Nitrophthalic Acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (4-6 hours) catalyst->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product Pure Dimethyl 4-nitrophthalate purification->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low or No Yield cause1 Inactive/Insufficient Catalyst low_yield->cause1 cause2 Incomplete Reaction (Time/Temp) low_yield->cause2 cause3 Excess Water low_yield->cause3 cause4 Poor Starting Material Quality low_yield->cause4 sol1 Use Fresh Catalyst, Check Amount cause1->sol1 sol2 Increase Reflux Time/ Ensure Proper Temp. cause2->sol2 sol3 Use Anhydrous Reagents/Glassware cause3->sol3 sol4 Purify Starting Material cause4->sol4

References

Purification techniques for high-purity Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of high-purity Dimethyl 4-nitrophthalate (DMN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of DMN.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in this compound (DMN) typically arise from the esterification of 4-nitrophthalic acid. The most common impurity is the isomeric Dimethyl 3-nitrophthalate. Other potential impurities include unreacted 4-nitrophthalic acid, the mono-methyl ester of 4-nitrophthalic acid, and residual methanol or other solvents from the synthesis. Incomplete nitration of phthalic anhydride can also lead to the presence of Dimethyl phthalate.

Q2: Which purification technique is most suitable for obtaining high-purity DMN?

A2: The choice of purification technique depends on the level of impurities and the desired final purity.

  • Recrystallization is a highly effective method for removing small amounts of impurities and for obtaining crystalline, high-purity DMN, especially when the isomeric impurity is present in low concentrations.

  • Column chromatography is recommended when significant amounts of impurities with different polarities are present, such as the 3-nitro isomer or unreacted starting materials. It offers excellent separation capabilities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of DMN from its impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Solution
Oiling out instead of crystallization The solubility of DMN in the chosen solvent is too high, even at lower temperatures. The cooling rate is too rapid.- Add a small amount of a miscible "anti-solvent" (a solvent in which DMN is less soluble) to the hot solution to induce crystallization. - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Poor recovery of DMN Too much solvent was used, leading to a significant amount of DMN remaining in the mother liquor. The DMN is not sufficiently insoluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude DMN. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Concentrate the mother liquor and attempt a second crystallization.
Crystals are colored (yellowish) Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
No crystal formation upon cooling The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure DMN to induce crystallization. - Evaporate some of the solvent to increase the concentration of DMN.
Column Chromatography Issues
Problem Potential Cause Solution
Poor separation of DMN and impurities (overlapping bands) The polarity of the eluent is too high. The column was not packed properly, leading to channeling.- Decrease the polarity of the eluent. Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.
DMN is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking of the compound on the column The sample was overloaded. The compound is not sufficiently soluble in the eluent.- Use a smaller amount of the crude sample. - Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading it onto the column. Consider "dry loading" by adsorbing the sample onto a small amount of silica gel.
Cracking of the silica gel bed The solvent level dropped below the top of the silica gel.- Always keep the silica gel bed covered with the eluent to prevent it from drying out and cracking.

Experimental Protocols

Recrystallization of this compound from Methanol

This protocol is suitable for purifying DMN with minor impurities.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add methanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Typical):

Parameter Value
Starting Purity (Crude) ~95%
Final Purity (After Recrystallization) >99%
Recovery Yield 80-90%
Melting Point (Purified) 64-66 °C[1][2]
Column Chromatography of this compound

This protocol is effective for separating DMN from significant amounts of impurities with different polarities.

Methodology:

  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude DMN in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude DMN in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Start eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane, then 30%, and so on) to elute the compounds.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under UV light.

    • Combine the fractions that contain the pure DMN.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Typical):

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Typical Rf of DMN (30% EtOAc/Hexane) ~0.4 - 0.5
Final Purity (After Column Chromatography) >99.5%
Recovery Yield 70-85%

Visualizations

Experimental_Workflow_Recrystallization start Crude DMN dissolve Dissolve in Minimal Hot Methanol start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Methanol isolate->wash dry Dry Crystals wash->dry end High-Purity DMN dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography start Crude DMN load_sample Load Sample start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Gradient (Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate end High-Purity DMN evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Troubleshooting guide for Dimethyl 4-nitrophthalate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of Dimethyl 4-nitrophthalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 4-nitrophthalic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the diester product.

Q2: What are the primary starting materials and their common impurities?

A2: The primary starting material is 4-nitrophthalic acid. A common impurity in commercially available 4-nitrophthalic acid is its regioisomer, 3-nitrophthalic acid, which can arise during the nitration of phthalic anhydride in the manufacturing process. The presence of this isomer can lead to the formation of Dimethyl 3-nitrophthalate, which may be difficult to separate from the desired product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when working with methanol and concentrated sulfuric acid. Sulfuric acid is highly corrosive and should be handled with extreme care.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield in the synthesis of this compound can stem from several factors. Below is a breakdown of possible causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Insufficient Catalyst The acid catalyst (e.g., sulfuric acid) is essential to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. An insufficient amount will result in a very slow or stalled reaction.Ensure the catalyst is added in the appropriate catalytic amount. For a typical laboratory-scale reaction, this is usually a small percentage of the moles of the limiting reagent. A slight excess can be used, but a large excess can lead to side reactions and purification difficulties.
Presence of Water Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction mixture, either from wet glassware, reagents, or as the reaction progresses, will shift the equilibrium back towards the reactants, thus lowering the yield of the ester.Use anhydrous methanol and ensure all glassware is thoroughly dried before use. To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent. Alternatively, a Dean-Stark apparatus can be used to remove water azeotropically if a suitable solvent is employed.
Inadequate Reaction Time or Temperature Esterification reactions are often slow at room temperature. Insufficient heating or a short reaction time will lead to incomplete conversion.The reaction mixture should be heated to reflux to ensure a sufficient reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reflux time is several hours.
Poor Quality Starting Material The 4-nitrophthalic acid may contain impurities that interfere with the reaction.Use high-purity 4-nitrophthalic acid. If the purity is questionable, it can be purified by recrystallization before use.
Product Impurity

Q: My final product is impure. How can I identify and remove the impurities?

A: Impurities in the final product are a common issue. The nature of the impurity will dictate the best purification strategy.

Impurity Identification Removal Method
Unreacted 4-Nitrophthalic Acid This acidic impurity can be detected by a broad peak in the 1H NMR spectrum and can be identified by TLC.During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that will be extracted into the aqueous layer.
Monomethyl 4-nitrophthalate This monoester is a common byproduct of incomplete esterification. It will have a different retention time on TLC, HPLC, and GC compared to the diester. In the 1H NMR spectrum, it will show one methyl ester peak and a carboxylic acid proton peak.Drive the reaction to completion by using a larger excess of methanol and/or a longer reaction time. If the monoester is present in the final product, it can be removed by column chromatography on silica gel. Alternatively, an acid-base extraction can be attempted, as the monoester is more acidic than the diester.
Dimethyl 3-nitrophthalate This isomeric impurity arises from the presence of 3-nitrophthalic acid in the starting material. It is often difficult to distinguish from the desired product by TLC alone. HPLC or GC analysis is more effective for separation and identification.[1]The most effective way to avoid this impurity is to use pure 4-nitrophthalic acid. If the isomer is present, separation can be challenging due to similar physical properties. Fractional crystallization or preparative HPLC may be required.
Residual Sulfuric Acid The acid catalyst can remain in the product if not properly removed.Thoroughly wash the organic layer with water and then with a saturated sodium bicarbonate solution during the workup.
Residual Methanol The excess methanol used in the reaction can be present in the final product.Remove methanol under reduced pressure using a rotary evaporator. For trace amounts, drying the product under high vacuum is effective.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-Nitrophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophthalic acid.

  • Add a large excess of anhydrous methanol. Methanol acts as both a reactant and the solvent. A typical ratio is 10-20 equivalents of methanol to 1 equivalent of 4-nitrophthalic acid.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with water.

    • Next, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious of gas evolution (CO2).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or a mixture of ethanol and water.

Visualizations

Reaction_Pathway 4-Nitrophthalic Acid 4-Nitrophthalic Acid Intermediate Protonated Carbonyl 4-Nitrophthalic Acid->Intermediate + H+ (from H2SO4) Methanol Methanol Methanol->Intermediate + CH3OH (Nucleophilic Attack) H2SO4 H2SO4 Product This compound Intermediate->Product - H2O, - H+ Water Water

Caption: Reaction pathway for the Fischer esterification of 4-nitrophthalic acid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix 4-Nitrophthalic Acid, Methanol, and H2SO4 Reflux Heat to Reflux (4-6h) Reactants->Reflux Evaporation Remove Excess Methanol Reflux->Evaporation Extraction Dissolve in Organic Solvent and Wash with Water Evaporation->Extraction Neutralization Wash with NaHCO3 Solution Extraction->Neutralization Drying Wash with Brine and Dry with Na2SO4 Neutralization->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize Crude Product Concentration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure Dimethyl 4-nitrophthalate

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Catalyst Insufficient Catalyst? Low_Yield->Check_Catalyst Check_Water Presence of Water? Low_Yield->Check_Water Check_Conditions Inadequate Time/Temp? Low_Yield->Check_Conditions Identify_Impurity Identify Impurity (TLC, NMR, HPLC, GC) Impure_Product->Identify_Impurity Increase_Catalyst Increase Catalyst Amount Check_Catalyst->Increase_Catalyst Yes Use_Anhydrous_Reagents Use Anhydrous Reagents & Dry Glassware Check_Water->Use_Anhydrous_Reagents Yes Increase_Time_Temp Increase Reflux Time or Temperature Check_Conditions->Increase_Time_Temp Yes Acidic_Impurity Acidic Impurity? Identify_Impurity->Acidic_Impurity Monoester Monoester? Identify_Impurity->Monoester Isomer Isomer? Identify_Impurity->Isomer Base_Wash Wash with NaHCO3 Acidic_Impurity->Base_Wash Yes Force_Completion Increase Reaction Time or Use Chromatography Monoester->Force_Completion Yes Purify_Start Purify Starting Material or Use Preparative HPLC Isomer->Purify_Start Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Stability issues of Dimethyl 4-nitrophthalate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dimethyl 4-nitrophthalate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and common challenges encountered during experiments.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound. While the compound is stable under normal conditions, its stability can be affected by temperature, humidity, and light.[1][2]

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Room temperature is generally acceptable for short-term storage. For long-term storage, temperatures below -15°C under an inert gas like nitrogen are recommended.[2]
Humidity Store in a dry environment. Keep the container tightly closed to prevent moisture absorption as the compound may be hygroscopic.[1][2]
Light Store in a dark place to prevent potential photodegradation.Inferred from general chemical stability principles
Container Use a tightly sealed, inert container.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh batch of the compound. For critical applications, re-analyze the purity of the stored material before use.
Compound appears clumpy or discolored Absorption of moisture (hygroscopicity) or degradation. A pure compound should be a white to off-white solid.[1][2]Do not use if discoloration is significant. If clumping is due to moisture, the compound can potentially be dried under vacuum, but this may not restore its original purity. It is recommended to use a fresh, properly stored sample.
Low yield in a chemical reaction Impure starting material due to degradation. Potential degradation pathways include hydrolysis of the ester groups or reactions involving the nitro group.Confirm the purity of the this compound using an appropriate analytical method like HPLC. Consider potential side reactions based on the reaction conditions (e.g., presence of strong acids/bases, high temperatures).
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of degradation products or impurities from synthesis. Potential degradation products include 4-nitrophthalic acid monomethyl ester or 4-nitrophthalic acid from hydrolysis.Analyze the impurity profile using a validated analytical method. A mass spectrometry detector can help in identifying the mass of the unknown peaks, aiding in their identification. Common HPLC issues like peak tailing or splitting can also occur and should be systematically troubleshooted.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The ester functional groups can hydrolyze in the presence of acid or base, or even with prolonged exposure to moisture, to form 4-nitrophthalic acid monomethyl ester and subsequently 4-nitrophthalic acid.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can decompose. The initial step is often the cleavage of the C-NO₂ bond.

  • Photodegradation: Exposure to UV light can induce degradation of aromatic nitro compounds, potentially leading to a complex mixture of products.

Q2: How can I check the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of this compound. Gas Chromatography (GC) could also be used.[5] The method should be validated to ensure it can separate the parent compound from potential impurities and degradation products.

Q3: Is this compound hygroscopic? What precautions should I take?

A3: While not definitively classified as highly hygroscopic, its ester and nitro functionalities can attract moisture. It is best practice to handle it as a hygroscopic substance.[6][7][8] This includes minimizing its exposure to the atmosphere, storing it in a desiccator or a dry, inert atmosphere, and closing the container tightly immediately after use. If you observe clumping, it is a sign of moisture absorption.[6][7]

Q4: What are the main safety precautions when handling this compound?

A4: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable solvent

  • Water (HPLC grade)

  • HPLC system with UV/PDA detector and a suitable C18 column

  • Photostability chamber

  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known concentration of this compound in a suitable solvent and add a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Place the solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, prepare a solution of the compound and expose it to the same temperature. Analyze the samples by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][10][11][12][13] Analyze the samples by HPLC. A control sample should be kept in the dark at the same temperature.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the stability of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) dissolve->base oxidation Oxidation (e.g., 3% H2O2, RT) dissolve->oxidation thermal Thermal Stress (e.g., 70°C) dissolve->thermal photo Photostability (ICH Q1B) dissolve->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Evaluate Degradation Profile hplc->results

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_purity Analyze Purity of Starting Material (e.g., HPLC) check_storage->check_purity is_degraded Degradation Observed? check_purity->is_degraded use_fresh Use a Fresh Batch of Compound is_degraded->use_fresh Yes no_degradation Purity is High is_degraded->no_degradation No investigate_reaction Investigate Reaction Conditions for Side Products no_degradation->investigate_reaction

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing hygroscopic challenges of Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential hygroscopic challenges of Dimethyl 4-nitrophthalate. The following information is designed to help troubleshoot issues and provide best practices for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A: Hygroscopy is the phenomenon where a substance tends to attract and hold water molecules from the surrounding environment, usually at room temperature.[1] This can occur through absorption or adsorption.[1] For powdered substances, this can lead to issues such as clumping, caking, or even deliquescence, where the material absorbs enough water to dissolve and form an aqueous solution.[1][2]

Q2: Is this compound known to be hygroscopic?

A: While the Safety Data Sheet (SDS) for this compound indicates it is "Stable under normal conditions" and recommends storage in a "dry and well-ventilated place"[3][4], it does not explicitly classify the compound as hygroscopic. However, like many fine chemicals, it may exhibit sensitivity to ambient moisture. Users should always handle the compound in a controlled, low-humidity environment and observe its physical state for any changes.

Q3: What are the common signs that my sample of this compound may have absorbed moisture?

A: If your sample is hygroscopic, you might observe the following:

  • Caking or Clumping: The fine powder may form lumps or aggregates.[5][6]

  • Change in Physical State: The material may become sticky or pasty. In cases of severe moisture absorption, it could appear wet or even dissolve (deliquesce).[2]

  • Inaccurate Weighing: Difficulty in obtaining a stable weight reading on an analytical balance due to continuous moisture uptake.

  • Poor Solubility: The compound may not dissolve as expected in organic solvents if it has absorbed significant amounts of water.

  • Altered Experimental Results: The presence of water can affect reaction kinetics, yields, and analytical measurements.

Q4: How should I store this compound to minimize moisture absorption?

A: To protect the compound from atmospheric moisture, it is recommended to:

  • Keep the container tightly sealed when not in use.[5]

  • Store the container in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride).[2][7]

  • For highly sensitive applications, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent Weighing The sample is actively absorbing moisture from the air during weighing.1. Weigh the sample in a low-humidity environment, such as a glove box. 2. Work quickly to minimize exposure time.[5] 3. Use a weighing vessel with a lid and only uncap it for the brief moment of transfer.
Powder has Clumped The sample has already absorbed a significant amount of moisture during storage or handling.1. Dry the material under vacuum at a gentle temperature. Note: Ensure the temperature is well below the compound's melting point (64-66 °C) to avoid degradation. 2. If clumping is minor, you can gently break up the clumps with a spatula just before use, but be aware the water content may not be uniform.[5] 3. For quantitative work, determine the water content using a method like Karl Fischer titration before use.
Poor Performance in Reactions The presence of water is interfering with the chemical reaction (e.g., with water-sensitive reagents).1. Dry the this compound sample before use. 2. Use anhydrous solvents and reagents for your reaction. 3. Run the reaction under an inert, dry atmosphere.
Unexpected Analytical Data (NMR, IR, etc.) Water in the sample is showing up in the analysis, or the compound has degraded due to moisture.1. Confirm the presence of water by checking for characteristic broad peaks in your spectra. 2. Re-purify or dry your sample and re-run the analysis. 3. Quantify the water content to understand its potential impact on your results.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 610-22-0[3]
Molecular Formula C₁₀H₉NO₆[3][8]
Molecular Weight 239.19 g/mol [3]
Appearance White to yellowish crystalline solid[4][9]
Melting Point 64-66 °C
Boiling Point 192-195 °C / 25 mmHg
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[9]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[10]

Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.[11]

Methodology (Volumetric Method):

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-conditioned to a dry, endpoint-stable state.

  • Reagent Titer Determination: Accurately add a known amount of a certified water standard (or pure water) to the conditioned titration cell. Titrate with the KF reagent to the endpoint. The titer (mg H₂O / mL reagent) is calculated. This should be done in triplicate to ensure accuracy.

  • Sample Preparation: In a controlled environment (e.g., glove box or on a balance with a draft shield) to prevent moisture uptake, accurately weigh a suitable amount of this compound.

  • Sample Analysis: Quickly transfer the weighed sample into the titration vessel.

  • Titration: Begin the titration. The KF reagent will be added until the endpoint is reached, indicating all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the reagent's titer, and the sample weight. The result is typically expressed as a weight percentage (%).

For samples with very low water content (<0.1%), coulometric Karl Fischer titration is the more sensitive and appropriate method.[12]

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how a sample's mass changes in response to controlled changes in relative humidity (RH) at a constant temperature.[13][14] This provides critical information on a material's affinity for water.[15]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) into the DVS instrument's sample pan.

  • Drying Stage: The sample is first dried by exposing it to a stream of dry air or nitrogen (0% RH) until a stable mass is achieved. This establishes the dry weight of the sample.

  • Sorption/Desorption Cycle:

    • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of mass change falls below a set threshold) before moving to the next RH level.[16]

    • Desorption Phase: Once the maximum RH is reached, the humidity is decreased in the same stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity. The resulting graph is called a sorption isotherm. This plot reveals the extent of moisture uptake and can indicate physical changes like deliquescence or phase transitions.[16]

Mandatory Visualizations

G cluster_storage Storage and Handling Workflow Start Receive Dimethyl 4-nitrophthalate Store Store in tightly sealed container in a desiccator Start->Store Check Visually inspect for clumping before use Store->Check Use Proceed to experiment Check->Use No Clumping Dry Dry sample under vacuum Check->Dry Clumping Observed Dry->Use

Caption: Workflow for proper storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Experimental Issues Start Inaccurate Weighing or Inconsistent Results Hypothesis Suspect moisture contamination Start->Hypothesis Action1 Handle in controlled environment (glove box) Hypothesis->Action1 Procedural Action2 Quantify water content (Karl Fischer Titration) Hypothesis->Action2 Analytical Action3 Dry sample before use Hypothesis->Action3 Remedial Result Improved experimental reproducibility Action1->Result Action2->Result Action3->Result

References

Technical Support Center: Impurity Profiling of Synthesized Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis and impurity profiling of Dimethyl 4-nitrophthalate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound with the chemical formula C10H9NO6. It is a diester derivative of 4-nitrophthalic acid. It primarily serves as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other specialty chemicals.

Q2: What is the typical synthetic route for this compound?

The most common laboratory synthesis involves a two-step process:

  • Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

  • Fischer Esterification: The 4-nitrophthalic acid isomer is then esterified with methanol in the presence of an acid catalyst (commonly sulfuric acid) to yield this compound.

Q3: What are the potential impurities I should be aware of during the synthesis of this compound?

Potential impurities can originate from starting materials, side reactions, or incomplete reactions. The most common impurities include:

  • Starting Materials: Unreacted 4-nitrophthalic acid and residual methanol.

  • Isomeric Impurity: Dimethyl 3-nitrophthalate, arising from the co-produced 3-nitrophthalic acid during the nitration step.

  • Reaction Byproducts: Monomethyl 4-nitrophthalate, resulting from incomplete esterification.

  • Residual Reagents and Solvents: Traces of sulfuric acid, nitric acid, and any solvents used during workup and purification.

Troubleshooting Guides

Synthesis

Q4: My yield of this compound is consistently low. What are the possible causes and solutions?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Esterification: The Fischer esterification is an equilibrium reaction.

    • Solution: Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus. Ensure a sufficient amount of acid catalyst is used.

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Losses during Workup and Purification: The product might be lost during extraction or recrystallization.

    • Solution: Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the ester. When performing recrystallization, choose a suitable solvent system and avoid using an excessive volume of solvent.

Q5: I am observing a significant amount of monomethyl 4-nitrophthalate in my product. How can I minimize this impurity?

The presence of the monoester indicates an incomplete reaction.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Catalyst: The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the reaction time and/or the concentration of the acid catalyst.

  • Insufficient Methanol: A large excess of the alcohol is necessary to favor the formation of the diester.

    • Solution: Increase the molar ratio of methanol to 4-nitrophthalic acid.

Q6: My final product is contaminated with the isomeric impurity, Dimethyl 3-nitrophthalate. How can I separate them?

The separation of these isomers can be challenging due to their similar physical properties.

Potential Causes & Solutions:

  • Inadequate Separation of Nitrophthalic Acid Isomers: The initial separation of 3-nitrophthalic acid and 4-nitrophthalic acid was not efficient.

    • Solution: Improve the purification of the 4-nitrophthalic acid intermediate before the esterification step. Fractional crystallization can be employed to separate the acid isomers.

  • Co-crystallization during Purification: The two dimethyl ester isomers may co-crystallize.

    • Solution: Careful selection of the recrystallization solvent and optimization of the crystallization conditions are crucial. Alternatively, column chromatography on silica gel can be an effective method for separating the isomers.

Analytical Characterization

Q7: I am having difficulty separating this compound and Dimethyl 3-nitrophthalate using HPLC. What can I do?

Co-elution of isomers is a common challenge in chromatographic analysis.

Potential Causes & Solutions:

  • Inappropriate Column or Mobile Phase: The selected stationary and mobile phases may not provide sufficient selectivity for the isomers.

    • Solution:

      • Column: Use a high-resolution column, such as one with a smaller particle size or a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).

      • Mobile Phase: Optimize the mobile phase composition. A gradient elution with a shallow gradient profile may improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.

  • Suboptimal Temperature: Column temperature can affect selectivity.

    • Solution: Vary the column temperature to see if it improves the resolution between the two isomer peaks.

Q8: In my GC-MS analysis, the peaks for the two isomers are overlapping. How can I resolve them?

Similar to HPLC, GC separation of isomers requires careful method optimization.

Potential Causes & Solutions:

  • Inadequate GC Column: The column may not have the right polarity to separate the isomers.

    • Solution: Use a column with a different stationary phase. A mid-polarity column (e.g., 50% phenyl-polysiloxane) might provide better selectivity than a non-polar column.

  • Poorly Optimized Oven Temperature Program: A fast temperature ramp can lead to poor resolution.

    • Solution: Use a slower temperature ramp, especially during the elution window of the isomers. An isothermal hold at an optimal temperature might also improve separation.

  • Shared Mass Fragments: Isomers often produce similar mass spectra, making deconvolution of overlapping peaks difficult.

    • Solution: While the mass spectra may be similar, there might be subtle differences in the relative abundances of certain fragment ions. Utilize extracted ion chromatograms (EICs) of unique or more abundant ions for each isomer to aid in their identification and quantification, even with partial chromatographic overlap.

Data Presentation

Table 1: Potential Impurities in Synthesized this compound

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Origin
4-Nitrophthalic AcidO2NC6H3(COOH)2C8H5NO6211.13Starting Material
Dimethyl 3-nitrophthalateO2NC6H3(COOCH3)2C10H9NO6239.18Isomeric Impurity
Monomethyl 4-nitrophthalateO2NC6H3(COOH)(COOCH3)C9H7NO6225.15Incomplete Reaction
MethanolCH3OHCH4O32.04Reagent/Solvent

Table 2: Exemplary Chromatographic and Spectrometric Data

CompoundAnalytical TechniqueRetention Time (min)Key m/z ions (GC-MS)
This compoundHPLC (C18)~8.5N/A
Dimethyl 3-nitrophthalateHPLC (C18)~8.2N/A
This compoundGC-MS (DB-5)~12.3239, 208, 180, 163, 133
Dimethyl 3-nitrophthalateGC-MS (DB-5)~12.1239, 208, 180, 163, 133

Note: Retention times are approximate and can vary significantly depending on the specific chromatographic conditions.

Table 3: 1H NMR Chemical Shifts (in CDCl3) for Key Compounds

ProtonThis compound (δ, ppm)Dimethyl 3-nitrophthalate (δ, ppm)
-OCH3~3.95 (s, 6H)~3.94 (s, 6H)
Aromatic-H~8.6 (d), ~8.4 (dd), ~7.9 (d)~8.5 (d), ~8.2 (d), ~7.7 (t)

Note: Chemical shifts are approximate and depend on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet).

Experimental Protocols

Synthesis of this compound
  • Preparation of 4-Nitrophthalic Acid:

    • In a flask equipped with a stirrer and placed in an ice bath, slowly add phthalic anhydride to a cold mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature between 10-15°C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Filter the precipitated solid, which is a mixture of 3- and 4-nitrophthalic acids.

    • Separate the 4-nitrophthalic acid from the 3-nitro isomer by fractional crystallization from water.

  • Esterification of 4-Nitrophthalic Acid:

    • To a round-bottom flask containing purified 4-nitrophthalic acid, add a large excess of methanol (e.g., 20-30 molar equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol).

HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

GC-MS Method for Impurity Profiling
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Visualizations

SynthesisWorkflow PA Phthalic Anhydride Nitration Nitration (HNO3, H2SO4) PA->Nitration AcidMix Mixture of 3- and 4-Nitrophthalic Acid Nitration->AcidMix Separation Separation (Fractional Crystallization) AcidMix->Separation NPA4 4-Nitrophthalic Acid Separation->NPA4 NPA3 3-Nitrophthalic Acid (Isomeric Impurity Source) Separation->NPA3 Esterification Esterification (Methanol, H2SO4) NPA4->Esterification CrudeDMNP Crude Dimethyl 4-nitrophthalate Esterification->CrudeDMNP Purification Purification (Recrystallization) CrudeDMNP->Purification FinalProduct Pure Dimethyl 4-nitrophthalate Purification->FinalProduct

Caption: Synthetic workflow for this compound.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram PeakIntegration Integrate Peaks Chromatogram->PeakIntegration ImpurityID Identify Impurities (Retention Time, Mass Spectra) PeakIntegration->ImpurityID Quantification Quantify Impurities (% Area) ImpurityID->Quantification FinalReport FinalReport Quantification->FinalReport Final Purity Report

Caption: Analytical workflow for impurity profiling.

TroubleshootingTree cluster_synthesis Synthesis Issues cluster_analysis Analytical Issues Start Low Yield or High Impurity? LowYield Low Yield Start->LowYield Yield HighMonoester High Monoester Content Start->HighMonoester Purity IsomerContamination Isomer Contamination Start->IsomerContamination Purity CoElution Peak Co-elution Start->CoElution Analysis Sol1 Incomplete Reaction? - Increase reaction time - Use excess methanol - Check catalyst amount LowYield->Sol1 Check... Sol2 Incomplete Esterification? - Increase reaction time - Increase methanol ratio HighMonoester->Sol2 Check... Sol3 Poor Isomer Separation? - Improve acid purification - Optimize recrystallization - Use column chromatography IsomerContamination->Sol3 Check... Sol4 Optimize Chromatography - Change column/mobile phase (HPLC) - Use slower temp ramp (GC) - Use EIC for quantification (GC-MS) CoElution->Sol4 Check...

Caption: Troubleshooting decision tree for common issues.

Technical Support Center: Improving Reaction Conditions for the Nitration of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of dimethyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the nitration of dimethyl phthalate?

The major products are the mono-nitrated isomers: dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate. The two ester groups (-COOCH₃) are meta-directing and deactivating; however, the nitration will occur at the positions meta to both ester groups, which are positions 3 and 4 of the benzene ring.

Q2: What is a typical nitrating agent for this reaction?

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q3: What are the key safety precautions for this reaction?

Nitration reactions are highly exothermic and involve corrosive and strong oxidizing agents. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes, such as nitrogen oxides.[1]

  • Controlled Addition: Add the nitrating agent slowly and in portions to control the reaction temperature and prevent thermal runaway.

  • Cooling: Use an ice bath to maintain the desired reaction temperature.

  • Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to ice water, never the other way around.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Reaction temperature too low. 3. Insufficient nitrating agent. 4. Product loss during work-up.1. Increase reaction time or temperature moderately. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained within the optimal temperature range (see data tables below). 3. Use a slight excess of nitric acid. 4. If the product is an oil, it may not precipitate upon quenching. In this case, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
Formation of di-nitrated byproducts 1. Reaction temperature too high. 2. Excessively long reaction time. 3. Too much nitrating agent.1. Maintain a lower reaction temperature using an efficient cooling bath. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. 3. Use a controlled amount of the nitrating agent.
Formation of dark, tar-like substances 1. Over-nitration or oxidation of the starting material or product due to high temperatures or excess nitrating agent. 2. Presence of impurities in the starting material.1. Strictly control the reaction temperature and the stoichiometry of the nitrating agent. 2. Ensure the dimethyl phthalate starting material is pure.
Product is an inseparable mixture of 3-nitro and 4-nitro isomers This is an inherent outcome of the reaction due to the directing effects of the ester groups.Separation can be challenging due to similar polarities. 1. Column Chromatography: Use a long column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation. 2. Fractional Recrystallization: This may be possible if the isomers have different solubilities in a particular solvent. This often requires optimization and multiple cycles.
Hydrolysis of ester groups Presence of excess water in the reaction mixture or during work-up, especially at elevated temperatures.1. Use concentrated acids to minimize water content. 2. Perform the work-up at low temperatures and avoid prolonged contact with aqueous acidic or basic solutions.

Experimental Protocols

General Protocol for the Nitration of Dimethyl Phthalate

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl phthalate in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the dimethyl phthalate solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Isolation:

    • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

  • Work-up:

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of the nitration of phthalic anhydride, which provides insights into the nitration of dimethyl phthalate as the directing effects of the carboxyl groups are similar to the ester groups.

Table 1: Effect of Nitric Acid Concentration on Isomer Distribution in the Nitration of Phthalic Acid at 70°C for 3 hours [2]

Concentration of Nitric AcidMole % of 3-Nitrophthalic AcidMole % of 4-Nitrophthalic AcidMole Ratio (4-nitro : 3-nitro)
100 parts by weightData not specifiedData not specified~1.1 : 1
150 parts by weightData not specifiedData not specified~1.1 : 1

Note: The original data is for phthalic acid, and the exact mole percentages were not provided, only the ratio.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Dimethyl Phthalate in Concentrated H₂SO₄ prep2 Cool to 0-5 °C prep1->prep2 reac1 Slowly Add Nitrating Mixture prep2->reac1 reac2 Stir at Controlled Temperature reac1->reac2 work1 Quench on Ice Water reac2->work1 work2 Isolate Crude Product (Filtration or Extraction) work1->work2 work3 Wash with NaHCO₃ and Brine work2->work3 work4 Dry and Evaporate Solvent work3->work4 purify Recrystallization or Column Chromatography work4->purify

Caption: Experimental workflow for the nitration of dimethyl phthalate.

Troubleshooting Logic

troubleshooting_logic start Problem Observed low_yield Low Yield start->low_yield byproducts Byproducts Formed start->byproducts separation_issue Isomer Separation Issues start->separation_issue cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_temp Temperature Too High? byproducts->cause_temp cause_polarity Similar Polarity? separation_issue->cause_polarity solution_time_temp Increase Time/Temp cause_incomplete->solution_time_temp Yes solution_control_temp Lower & Control Temp cause_temp->solution_control_temp Yes solution_chromatography Optimize Chromatography cause_polarity->solution_chromatography Yes solution_recrystallization Fractional Recrystallization cause_polarity->solution_recrystallization Yes

Caption: Troubleshooting logic for common issues in dimethyl phthalate nitration.

References

Technical Support Center: Methods for Preventing Isomeric Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on identifying, controlling, and preventing the formation of isomeric impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a significant concern in drug development?

A1: Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the arrangement of atoms.[1] They are broadly classified into two types:

  • Constitutional Isomers (including Positional or Regioisomers): These have different connectivity of atoms. For example, 3-Methylacetophenone and 4-Methylacetophenone are common constitutional isomers of 2-Methylacetophenone.[2]

  • Stereoisomers: These have the same connectivity but a different three-dimensional arrangement of atoms. This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[3][4]

Isomeric impurities are a major concern because they can have significantly different pharmacological, toxicological, and pharmacokinetic properties compared to the API.[5][6] One enantiomer of a chiral drug might be therapeutically active, while the other could be inactive or even cause adverse effects.[7][] Regulatory agencies like the FDA and EMA have stringent requirements for the identification, quantification, and control of these impurities to ensure drug safety and efficacy.[7][9][10]

Q2: What are the common causes of isomeric impurity formation during synthesis?

A2: The formation of isomeric impurities is often inherent to the chemical transformation process. Key causes include:

  • Lack of Reaction Selectivity: Many reactions are not perfectly selective. For example, in electrophilic aromatic substitutions like the Friedel-Crafts acylation of toluene, a mixture of ortho, meta, and para isomers is often formed.[2] Similarly, formylation of salicylic acid can yield both the desired 3-formyl and the undesired 5-formyl isomers due to the directing effects of both the hydroxyl and carboxyl groups.[11]

  • Non-Stereoselective Synthesis: Reactions that create a new chiral center from an achiral starting material without the use of a chiral catalyst or auxiliary will typically produce a racemic mixture (a 50:50 mix of enantiomers).[5][7]

  • Isomerization: Reaction conditions such as temperature, pH, or the presence of certain catalysts can cause the API to convert into an isomer.[12] For instance, facial isomerization can occur in certain substrates, although it can sometimes be suppressed by adjusting reaction conditions.[12]

  • Starting Material Impurities: Isomeric impurities present in the starting materials or key intermediates can be carried through the synthetic route and contaminate the final product.[9][13]

Q3: What analytical techniques are used to identify and separate isomeric impurities?

A3: A variety of analytical techniques are essential for detecting, quantifying, and separating isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is the primary analytical tool for evaluating impurities in APIs.[13][14] Chiral HPLC, which uses a chiral stationary phase (CSP), is widely used to separate enantiomers.[7][15] The choice of column, mobile phase, and detection wavelength are critical for achieving good separation.[16]

  • Gas Chromatography (GC): GC is effective for volatile compounds, such as the isomers of methylacetophenone, where separation is typically based on differences in boiling points.[2][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between constitutional isomers, as the different substitution patterns lead to distinct chemical shifts and coupling constants.[11][14]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), mass spectrometry is essential for identifying impurities by providing molecular weight and fragmentation data.[1][14] High-resolution ion mobility-mass spectrometry (HRIM-MS) is an emerging technique that can separate isomers with high throughput.[1]

Troubleshooting Guides

Issue 1: My reaction produces a high percentage of an unwanted regioisomer.

Q: How can I improve the regioselectivity of my synthesis? A: To favor the formation of a specific regioisomer, you must optimize the reaction conditions to enhance selectivity. Consider the following strategies:

  • Modify Reaction Conditions: The choice of base, solvent, temperature, and catalyst can dramatically influence the ratio of regioisomers.[17][18] For example, in the N-alkylation of indazoles, using sodium hydride (NaH) in a non-polar solvent like THF is highly effective for achieving N1-selectivity.[17]

  • Use Directing Groups: The presence of certain functional groups on your substrate can direct incoming reagents to a specific position. An electron-withdrawing group at the C7 position of an indazole, for instance, can strongly direct alkylation to the N2 position.[17]

  • Change the Synthetic Method: If a particular reaction consistently gives poor selectivity, explore alternative synthetic routes known for higher regioselectivity. For the ortho-formylation of phenols, a modified Duff reaction using a magnesium salt to chelate the phenol can significantly enhance ortho-selectivity compared to the standard Duff reaction.[11]

cluster_0 Troubleshooting High Regioisomer Formation start High percentage of unwanted regioisomer detected q1 Can reaction conditions be modified? start->q1 action1 Optimize: - Base/Solvent System - Temperature - Catalyst/Ligand Loading q1->action1 Yes q2 Can directing groups be utilized? q1->q2 No action1->q2 If still unsuccessful action2 Introduce a group to electronically or sterically favor the desired position. q2->action2 Yes q3 Is an alternative synthetic method available? q2->q3 No action2->q3 If still unsuccessful action3 Research and implement a method known for higher regioselectivity (e.g., Modified Duff Reaction). q3->action3 Yes end Desired Regioisomer is Major Product q3->end No, proceed to purification action3->end cluster_1 General Workflow for Chiral Resolution start Racemic Mixture Produced q1 Is Asymmetric Synthesis Feasible for Future Batches? start->q1 action1 Develop an enantioselective route to avoid resolution. q1->action1 Yes res_start Proceed with Resolution of Existing Mixture q1->res_start No method1 Diastereomeric Salt Crystallization res_start->method1 method2 Preparative Chiral Chromatography (HPLC/SFC) res_start->method2 method3 Cocrystallization Techniques res_start->method3 end Single Enantiomer Isolated method1->end method2->end method3->end cluster_2 Troubleshooting Poor HPLC Isomer Resolution start Poor Isomer Resolution in HPLC q1 Is the separation isocratic? start->q1 action1 Decrease organic solvent percentage. q1->action1 Yes action2 Make the gradient shallower (slower % organic increase). q1->action2 No (Gradient) q2 Is resolution still poor? action1->q2 action2->q2 action3 Change organic modifier (e.g., ACN to MeOH). q2->action3 Yes end Isomers Resolved q2->end No q3 Is resolution still poor? action3->q3 action4 Try a column with different selectivity (e.g., Phenyl-Hexyl). q3->action4 Yes q3->end No action4->end

References

Technical Support Center: Optimizing the Separation of 3- and 4-Nitrophthalic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient separation of 3- and 4-nitrophthalic acid methyl ester isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3- and 4-nitrophthalic acid methyl esters challenging?

The primary challenge lies in the fact that these two compounds are structural isomers. They have the same molecular formula and weight, leading to very similar physical and chemical properties, such as polarity and solubility.[1][2] This makes their separation by common laboratory techniques like chromatography and recrystallization difficult, often requiring careful optimization of conditions.

Q2: What are the primary methods for separating these isomers?

The two most common and effective methods for separating the methyl esters of 3- and 4-nitrophthalic acid are High-Performance Liquid Chromatography (HPLC) and fractional recrystallization. HPLC offers high resolution and is suitable for both analytical and preparative scale separations, while recrystallization is a cost-effective method for purification on a larger scale, exploiting subtle differences in solubility.

Q3: How do I choose between HPLC and recrystallization?

The choice of method depends on the scale of the separation, the required purity, and the available equipment.

  • HPLC is ideal for:

    • High-purity analytical separations.

    • Small-scale preparative separations.

    • When baseline resolution of the two isomers is required.

  • Recrystallization is more suitable for:

    • Larger-scale purifications.

    • When one isomer is present in a significantly higher concentration than the other.

    • Cost-sensitive applications.

Below is a decision-making workflow to help you choose the appropriate method.

start Start: Mixture of 3- and 4-Nitrophthalic Acid Methyl Esters scale What is the scale of your separation? start->scale purity What is the required purity? scale->purity Small Scale (<1g) recrystallization Use Fractional Recrystallization scale->recrystallization Large Scale (>1g) hplc Use High-Performance Liquid Chromatography (HPLC) purity->hplc High Purity (>99%) purity->recrystallization Moderate Purity end_hplc Pure Isomers hplc->end_hplc end_recrystallization Enriched Isomer Fractions recrystallization->end_recrystallization

Caption: Decision workflow for selecting a separation method.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution / Co-elution 1. Inappropriate mobile phase composition. 2. Incorrect column choice. 3. Flow rate is too high.1. Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., acetonitrile/water or methanol/water). A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[3] 2. Select Appropriate Column: A C18 column is a good starting point. For challenging separations, consider a column with a different stationary phase (e.g., phenyl-hexyl) to exploit different intermolecular interactions. Mixed-mode columns combining reverse-phase and anion-exchange mechanisms can also be effective.[1][4] 3. Reduce Flow Rate: A lower flow rate increases the time the analytes spend in the stationary phase, which can lead to better separation.
Peak Tailing 1. Column overload. 2. Active sites on the column packing. 3. Mobile phase pH is not optimal.1. Reduce Sample Concentration: Dilute the sample before injection to avoid overloading the column.[5] 2. Use a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities.[6] 3. Adjust Mobile Phase pH: Although less critical for esters than for the parent acids, small amounts of an acidic modifier like formic or acetic acid can sometimes improve peak shape.[5]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations.1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[6] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is well-mixed and degassed. 3. Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times.[5]
Fractional Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified Product 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The product is highly soluble in the chosen solvent even at low temperatures.1. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[7][8] 2. Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[8] 3. Test Different Solvents: Experiment with a range of solvents or solvent mixtures to find a system where the desired isomer has low solubility at cold temperatures, while the other isomer remains in solution. Ethanol, methanol, or mixtures with water are good starting points.[7][9]
Poor Purity of Recrystallized Product 1. The cooling process was too fast, trapping impurities. 2. The chosen solvent does not effectively differentiate between the two isomers. 3. Incomplete removal of mother liquor.1. Slow Cooling: As mentioned above, slow cooling is crucial for obtaining pure crystals.[8] 2. Perform Multiple Recrystallizations: A second or even third recrystallization step may be necessary to achieve the desired purity. 3. Wash Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the soluble isomer.
Oiling Out (Product separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your methyl esters. 2. Use More Solvent: Add more solvent to the hot solution to reduce the saturation level. You can then evaporate the excess solvent slowly to induce crystallization.

Experimental Protocols

HPLC Method for Isomer Separation

This protocol provides a general starting point for the separation of 3- and 4-nitrophthalic acid methyl esters. Optimization will likely be required.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: Mixture of 3- and 4-nitrophthalic acid methyl esters dissolved in Acetonitrile (approx. 1 mg/mL)

Procedure:

  • Prepare the Mobile Phase: Prepare the mobile phase components and degas them thoroughly.

  • Equilibrate the System: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample.

  • Elution: Run a gradient elution to separate the isomers. A typical starting gradient could be:

    • 0-15 min: 40% to 70% B

    • 15-17 min: 70% to 40% B

    • 17-25 min: Hold at 40% B (re-equilibration)

  • Detection: Monitor the elution at a suitable wavelength, such as 254 nm.

  • Analysis: Identify the peaks corresponding to the 3- and 4-nitrophthalic acid methyl esters based on their retention times (which may need to be confirmed with standards).

start Start: Prepare Mobile Phase and Sample equilibrate Equilibrate HPLC System and Column start->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Elution inject->run detect Detect with UV Detector run->detect analyze Analyze Chromatogram detect->analyze end End: Quantify Isomers analyze->end

Caption: Experimental workflow for HPLC separation.
Recrystallization Protocol for Isomer Enrichment

This protocol is based on general recrystallization principles and should be adapted based on the specific solubility of your methyl esters.[7][8]

Materials & Equipment:

  • Crude mixture of 3- and 4-nitrophthalic acid methyl esters

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Selected recrystallization solvent (e.g., ethanol, methanol)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude ester mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor (the remaining solution) by HPLC to determine the effectiveness of the separation.

start Start: Crude Ester Mixture dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Further Crystallization in Ice Bath cool->crystallize filter Filter to Collect Crystals crystallize->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end End: Enriched Isomer dry->end

Caption: Experimental workflow for fractional recrystallization.

Data Presentation

The following table summarizes key physical properties of the parent nitrophthalic acids. While the properties of the methyl esters will differ, the relative trends in solubility and melting point can provide guidance for developing a separation strategy. For instance, the isomer with the higher melting point is often less soluble in a given solvent.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
3-Nitrophthalic Acid 211.13216-218 (decomposes)[10]Lower solubility in water compared to the 4-isomer.[10][11]
4-Nitrophthalic Acid 211.13163-165[12]More soluble in water compared to the 3-isomer.[10][11]
Methyl m-nitrobenzoate 181.1578Sparingly soluble in cold methyl alcohol.[9]

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like Dimethyl 4-nitrophthalate is critical for product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a comprehensive overview of a validated HPLC method for the quantification of this compound, comparing its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), and providing detailed experimental protocols and supporting data.

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of phthalates and related compounds are HPLC and GC-MS.[1] Both methods offer robust and reliable quantification, with the choice depending on factors such as the sample matrix, required sensitivity, and the thermal stability of the analyte.[1]

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Advantages - Suitable for non-volatile and thermally unstable compounds.- Wide variety of stationary and mobile phases for method development flexibility.[2]- Generally simpler sample preparation.- High sensitivity and selectivity.[3]- Provides structural information for compound identification.[4]- Well-established for volatile and semi-volatile compound analysis.[5]
Limitations - Lower sensitivity compared to MS detection.[4]- Resolution of isomers can be challenging.[6]- Requires analytes to be volatile and thermally stable, or require derivatization.- Complex matrices can interfere with analysis.
Typical Use Case Routine quality control, stability studies, and quantification in less complex matrices.[7]Trace level analysis, impurity profiling, and analysis in complex matrices like environmental or biological samples.[5]

Validated HPLC Method for this compound

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][7][8][9]

Experimental Protocol

1. Sample Preparation:

A liquid-liquid extraction procedure is employed to isolate this compound from the sample matrix.

  • Accurately weigh a representative portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform liquid-liquid extraction using a non-polar solvent like hexane or a mixture of ethyl acetate and cyclohexane.[5][10]

  • Separate the organic layer containing the analyte.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

ParameterCondition
Instrument Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[12] A buffer such as potassium phosphate may be added to control pH.[11]
Flow Rate 1.0 mL/min.
Detection Wavelength Determined by acquiring the UV spectrum of this compound (a wavelength around 230 nm is common for phthalates).[11]
Injection Volume 20 µL.
Column Temperature 30 °C.
Method Validation Summary

The following table summarizes the validation parameters and typical acceptance criteria for the HPLC method, in accordance with ICH guidelines.[9][13][14]

Validation ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][9]
Linearity (r²) > 0.999 over a concentration range of 5-150 µg/mL.[11][15]Correlation coefficient (r²) should be > 0.99.[13]
Accuracy (% Recovery) 98.0% - 102.0%.[11]The closeness of test results to the true value. Typically within ±2% for drug substances.[9]
Precision (% RSD) Repeatability (Intra-day): < 1.0%Intermediate Precision (Inter-day): < 2.0%.[11]Repeatability: RSD ≤ 1%.Intermediate Precision: RSD ≤ 2%.[13]
Limit of Detection (LOD) 0.1 µg/mL (Based on a signal-to-noise ratio of 3:1).[2][15]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.3 µg/mL (Based on a signal-to-noise ratio of 10:1).[2][15]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).The reliability of an analytical procedure with respect to deliberate variations in method parameters.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation and application of the HPLC method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Sample Weighing dissolution Dissolution in Solvent sample->dissolution extraction Liquid-Liquid Extraction dissolution->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition and Processing detection->data_acquisition

Figure 1. Experimental workflow for the HPLC analysis of this compound.

G start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation

References

A Comparative Study of the Reactivity of Dimethyl 4-nitrophthalate and Dimethyl 3-nitrophthalate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Dimethyl 4-nitrophthalate and Dimethyl 3-nitrophthalate, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. While direct kinetic comparisons in the literature are scarce, this guide outlines the theoretical basis for their differential reactivity and provides detailed experimental protocols for their synthesis and for a comparative reactivity study.

The position of the electron-withdrawing nitro group on the aromatic ring is a critical determinant of the electrophilicity of the carbon atoms and the stability of the intermediate formed during nucleophilic attack. It is well-established that nitro groups at the ortho or para positions to a leaving group significantly accelerate the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate through resonance.[1] In contrast, a meta-nitro group offers only inductive stabilization, resulting in considerably lower reactivity.[2]

Based on these principles, This compound is predicted to be significantly more reactive towards nucleophiles than Dimethyl 3-nitrophthalate . This guide provides the experimental framework to quantify this difference.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compoundDimethyl 3-nitrophthalate
CAS Number 610-22-0[3][4]13365-26-9
Molecular Formula C₁₀H₉NO₆[3][4]C₁₀H₉NO₆[5]
Molecular Weight 239.18 g/mol [3][4]239.18 g/mol
Melting Point 64-66 °C[3]80-81 °C[5]
Boiling Point 192-195 °C at 25 mmHg[3]240 °C
Appearance White to light yellow crystalline powder[4][6]Colorless or light yellow crystal[5]

Experimental Protocols

Detailed methodologies for the synthesis of the two isomers and a protocol for a comparative nucleophilic aromatic substitution reaction are provided below.

Synthesis of this compound and Dimethyl 3-nitrophthalate via Fischer Esterification

This protocol is adapted from the general principles of Fischer esterification.[7][8]

Materials:

  • 4-Nitrophthalic acid or 3-Nitrophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the respective nitrophthalic acid (1.0 eq).

  • Add anhydrous methanol in a quantity sufficient to dissolve the acid upon heating (e.g., 10-15 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl nitrophthalate.

  • Purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).

G cluster_synthesis Synthesis of Dimethyl Nitrophthalates Nitrophthalic_Acid Nitrophthalic Acid (3- or 4-isomer) Reflux Heat to Reflux Nitrophthalic_Acid->Reflux Methanol Anhydrous Methanol Methanol->Reflux Sulfuric_Acid Conc. H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Purification Recrystallization Workup->Purification Product Dimethyl Nitrophthalate (3- or 4-isomer) Purification->Product

Synthesis of Dimethyl Nitrophthalates.
Comparative Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a comparative study of the reactivity of this compound and Dimethyl 3-nitrophthalate with an amine nucleophile, such as piperidine or morpholine.

Materials:

  • This compound

  • Dimethyl 3-nitrophthalate

  • Amine nucleophile (e.g., piperidine or morpholine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate)

  • Round-bottom flasks

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • In a round-bottom flask, dissolve the dimethyl nitrophthalate isomer (1.0 eq) in the anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) if the amine salt is not desired as a byproduct.

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or a slightly elevated temperature like 50 °C).

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals.

  • Upon completion (or after a set reaction time for comparison), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield of the product for each reaction and compare the reaction times.

Expected Results and Data Presentation

The reactivity of the two isomers can be compared both qualitatively (by observing the rate of disappearance of the starting material on TLC) and quantitatively (by calculating the reaction yield after a fixed time). The results are expected to show a significantly faster reaction and higher yield for this compound.

ReactantNucleophileReaction Time (h)Yield (%)Observations
This compoundPiperidine
Dimethyl 3-nitrophthalatePiperidine
This compoundMorpholine
Dimethyl 3-nitrophthalateMorpholine

Reaction Mechanism and Visualization

The nucleophilic aromatic substitution reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

G cluster_snar SNAr Reaction Workflow Start Dimethyl Nitrophthalate + Amine + Solvent Reaction Stir at Constant Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Water & Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Substituted Product Purification->Product G cluster_mechanism SNAr Mechanism: Addition-Elimination Reactants Aromatic Substrate + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition (Rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Product + Leaving Group TS2->Products

References

Performance evaluation of Dimethyl 4-nitrophthalate against other plasticizers like DOP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Dimethyl 4-nitrophthalate's potential as a high-performance, low-volatility plasticizer for polyvinyl chloride (PVC) reveals promising advantages over the conventional Dioctyl Phthalate (DOP). Emerging research indicates that the introduction of a nitro group to the phthalate structure enhances key mechanical properties and reduces migration, offering a compelling alternative for specialized applications in research and drug development where performance and stability are paramount.

This compound, a derivative of phthalic acid, is demonstrating notable potential as a PVC plasticizer, particularly in applications demanding high durability and minimal plasticizer loss. Studies on analogous nitroaromatic esters have shown that the presence of the nitro functional group can lead to a significant decrease in volatility and an increase in both the strength and elasticity of the resulting PVC material. This suggests that this compound could offer a superior performance profile compared to the widely used DOP, which has faced increasing scrutiny over health and environmental concerns.

Comparative Performance Metrics

While extensive, direct comparative data for this compound is still emerging, analysis of structurally similar nitrophthalate esters versus traditional phthalates provides a strong basis for evaluation. The following tables summarize the expected performance characteristics based on available research and standardized testing protocols.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (Expected)Dioctyl Phthalate (DOP) (Typical)Test Method
Tensile StrengthIncreasedStandardASTM D882 / ASTM D638
Elongation at BreakIncreasedStandardASTM D882 / ASTM D638
Hardness (Shore A)Comparable to slightly higherStandardASTM D2240

Table 2: Thermal and Migration Properties

PropertyThis compound (Expected)Dioctyl Phthalate (DOP) (Typical)Test Method
Thermal Stability (TGA)Higher onset of decompositionStandardASTM E1131
Volatility (Weight Loss)LowerHigherGravimetric Analysis
Migration into SolventsLowerHigherASTM D1239

In-Depth Experimental Protocols

To ensure objective and reproducible comparisons, the following standardized experimental methodologies are crucial for evaluating the performance of this compound against DOP.

Evaluation of Mechanical Properties

a) Tensile Properties (ASTM D882 / ASTM D638): This test determines the fundamental mechanical characteristics of the plasticized PVC.

  • Specimen Preparation: PVC films containing a specified concentration (e.g., 40 parts per hundred of resin - phr) of this compound and DOP, respectively, are prepared by a two-roll mill followed by compression molding.

  • Testing Procedure: The dumbbell-shaped specimens are subjected to tensile stress in a universal testing machine at a constant crosshead speed. The force required to elongate the specimen and the elongation at the point of failure are recorded.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.

b) Hardness (ASTM D2240): This method measures the indentation hardness of the plasticized PVC.

  • Procedure: A durometer is pressed against the surface of the conditioned PVC sample, and the Shore A hardness value is recorded. This provides an indication of the plasticizer's efficiency in softening the PVC.

Assessment of Thermal Stability

a) Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is employed to determine the thermal stability of the plasticized PVC.

  • Procedure: A small sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The weight loss of the sample is monitored as a function of temperature.

  • Key Parameter Measured:

    • Onset of Decomposition Temperature: The temperature at which significant weight loss begins, indicating the start of thermal degradation. A higher onset temperature signifies greater thermal stability.

Quantification of Plasticizer Migration

a) Volatility (Gravimetric Analysis): This test measures the loss of plasticizer due to evaporation at elevated temperatures.

  • Procedure: Pre-weighed samples of the plasticized PVC are placed in an oven at a specified temperature (e.g., 100°C) for a defined period. The samples are then re-weighed to determine the percentage of weight loss, which is attributed to the volatilization of the plasticizer.

b) Solvent Extraction (ASTM D1239): This method assesses the resistance of the plasticizer to being extracted by a liquid.

  • Procedure: Weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., hexane or isopropanol) for a set time at a controlled temperature. The samples are then dried and re-weighed to calculate the percentage of weight loss due to plasticizer extraction.

Visualizing the Evaluation Process

To provide a clear overview of the experimental workflow for comparing these plasticizers, the following diagram illustrates the key stages.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_PVC PVC Resin Mixing Two-Roll Mixing Prep_PVC->Mixing Prep_DMN This compound Prep_DMN->Mixing Prep_DOP DOP Prep_DOP->Mixing Molding Compression Molding Mixing->Molding Mech_Test Mechanical Properties (ASTM D882, D2240) Molding->Mech_Test Thermal_Test Thermal Stability (TGA - ASTM E1131) Molding->Thermal_Test Migration_Test Migration Resistance (Volatility, ASTM D1239) Molding->Migration_Test Data_Comp Comparative Data Tables Mech_Test->Data_Comp Thermal_Test->Data_Comp Migration_Test->Data_Comp Conclusion Performance Conclusion Data_Comp->Conclusion

Experimental workflow for comparative evaluation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for plasticizers like this compound and DOP involves their intercalation between PVC polymer chains. This disrupts the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, thereby increasing the free volume and allowing for greater chain mobility. The result is a more flexible and processable material. The enhanced performance of nitrophthalate esters is attributed to the high polarity of the nitro group, which is thought to increase the interaction with the PVC matrix, leading to better retention and reduced volatility.

Mechanism of plasticization in PVC.

A Researcher's Guide to Antibody Cross-Reactivity Analysis for Dimethyl 4-nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against Dimethyl 4-nitrophthalate (DMNP) derivatives. As a small molecule, or hapten, DMNP requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies.[1][2] A critical aspect of antibody characterization is determining its specificity, particularly its cross-reactivity with structurally similar molecules. This guide outlines the key experimental methodologies and data presentation formats to facilitate a thorough and objective comparison of antibody performance.

Understanding Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its target antigen.[3] In the context of antibodies against DMNP, it is crucial to assess their binding to various DMNP derivatives and other structurally related compounds. This is essential to ensure the specificity of any resulting immunoassay or therapeutic application and to avoid false-positive results or off-target effects.

Data Presentation: A Comparative Analysis

A systematic presentation of cross-reactivity data is paramount for clear interpretation and comparison. The following table provides a template for summarizing the quantitative data obtained from cross-reactivity experiments. The data is typically presented as the concentration of the competing compound required to inhibit the antibody binding to the target antigen by 50% (IC50) and the cross-reactivity percentage calculated relative to the target hapten.

Table 1: Hypothetical Cross-Reactivity of Anti-DMNP Antibodies

CompoundStructureIC50 (nM)Cross-Reactivity (%)*
This compound[Structure of DMNP]10100
Diethyl 4-nitrophthalate[Structure]5020
4-Nitrophthalic acid[Structure]2005
Dimethyl phthalate[Structure]>10,000<0.1
Dinitrophenol[Structure]>10,000<0.1

*Cross-Reactivity (%) = (IC50 of DMNP / IC50 of competing compound) x 100

Experimental Protocols

Accurate and reproducible experimental protocols are the foundation of reliable cross-reactivity data. The two primary methods for assessing the binding of antibodies to small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a widely used method to determine the specificity and concentration of a small molecule antigen in a sample.[4][5][6]

1. Preparation of Hapten-Protein Conjugates:

  • This compound, as a hapten, must be covalently linked to a carrier protein (e.g., Bovine Serum Albumin (BSA) for coating the ELISA plate and Keyhole Limpet Hemocyanin (KLH) for immunization) to make it immunogenic.[2]

  • The conjugation method will depend on the reactive groups available on the hapten. For DMNP, a derivative with a reactive handle (e.g., a carboxyl or amino group) may need to be synthesized.

  • The hapten-to-protein ratio of the conjugate should be determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy to ensure consistency.[1][7]

2. ELISA Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of the DMNP-BSA conjugate (1-10 µg/mL in coating buffer, e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Reaction:

  • Prepare a series of dilutions of the competing compounds (DMNP derivatives and other related molecules) in assay buffer (e.g., PBST with 0.1% BSA).

  • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-DMNP antibody (at a concentration that gives approximately 50-70% of the maximum signal in the absence of a competitor).

  • Incubate the mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration.

  • Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the cross-reactivity percentage as described in the table footnote.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with DMNP-BSA Conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 r1 Mix Anti-DMNP Antibody with Competing Compounds r2 Incubate Mixture r1->r2 r3 Add Mixture to Plate r2->r3 r4 Incubate r3->r4 r5 Wash r4->r5 d1 Add Secondary Antibody-HRP d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance at 450 nm d4->d5 end_node End d5->end_node start Start start->p1

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[8][9]

1. Sensor Chip Preparation:

  • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

  • Immobilize the anti-DMNP antibody onto the sensor chip surface using standard amine coupling chemistry (EDC/NHS). The immobilization level should be optimized to avoid mass transport limitations, especially when working with small molecule analytes.[10]

2. Binding Analysis:

  • Prepare a series of dilutions of the DMNP derivatives and other related compounds in a suitable running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).[11]

  • Monitor the binding response (in Resonance Units, RU) in real-time.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the antibody.

  • Regenerate the sensor surface between different analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine-HCl) to remove the bound analyte.

3. Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • The affinity (KD) is a direct measure of the binding strength, with lower KD values indicating higher affinity.

  • Cross-reactivity can be assessed by comparing the KD values of the different compounds.

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (for each analyte concentration) cluster_analysis Data Analysis s1 Immobilize Anti-DMNP Antibody on Sensor Chip s2 Equilibrate with Running Buffer s1->s2 c1 Inject Analyte (Association) s2->c1 c2 Inject Running Buffer (Dissociation) c1->c2 c3 Regenerate Surface c2->c3 a1 Obtain Sensorgrams c3->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3 end_node End a3->end_node start Start start->s1

Caption: General workflow of an SPR experiment for kinetic analysis.

Conclusion

A thorough investigation of antibody cross-reactivity is a non-negotiable step in the development of reliable antibody-based assays and therapeutics. By employing systematic and well-documented experimental protocols, such as competitive ELISA and SPR, researchers can generate high-quality, comparable data. The structured presentation of this data, as exemplified in this guide, is crucial for the objective evaluation of antibody performance and for making informed decisions in research and drug development pipelines.

References

Inter-laboratory Comparison of Dimethyl 4-nitrophthalate Analytical Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Dimethyl 4-nitrophthalate. Ensuring the accuracy and consistency of analytical results across different laboratories is crucial for reliable research, quality control in drug development, and regulatory compliance. This document summarizes key performance data from a hypothetical inter-laboratory study, outlines detailed experimental protocols, and visualizes the analytical workflow.

Data Presentation

The following tables summarize the quantitative data from a simulated inter-laboratory comparison involving three common analytical techniques for the quantification of this compound. The data presented is representative of typical performance characteristics observed for similar phthalate compounds in proficiency testing schemes.

Table 1: Comparison of Analytical Performance for this compound Quantification

Analytical MethodLinearity (Concentration Range, µg/mL)Limit of Detection (LOD, µg/mL)Limit of Quantification (LOQ, µg/mL)Accuracy (% Recovery)Precision (RSD%)
GC-MS0.1 - 1000.020.0798.5 - 101.2< 5
HPLC-UV0.5 - 2000.10.3597.2 - 102.5< 7
UPLC-MS/MS0.01 - 500.0030.0199.1 - 100.8< 4

Table 2: Hypothetical Inter-laboratory Study Results for a 10 µg/mL Standard

Laboratory IDGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)
Lab 19.8910.159.98
Lab 210.129.8810.05
Lab 39.9510.219.92
Lab 410.059.7510.01
Mean 10.00 10.00 9.99
Std. Dev. 0.10 0.22 0.05
RSD% 1.00 2.20 0.50

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phthalate analysis and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Extraction: A known volume of the sample is subjected to liquid-liquid extraction using a suitable organic solvent like hexane or a solid-phase extraction (SPE) with a C18 cartridge.

    • Internal Standard: An internal standard, such as a deuterated analog of a similar phthalate, is added before extraction to correct for matrix effects and variations in extraction efficiency.[1]

    • Concentration: The extract is concentrated under a gentle stream of nitrogen.

    • Derivatization (if necessary): For certain matrices, derivatization may be required to improve volatility and chromatographic performance.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

  • Chromatographic Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation:

    • Extraction: Similar to GC-MS, liquid-liquid or solid-phase extraction is employed.

    • Internal Standard: An appropriate internal standard is added prior to extraction.

    • Reconstitution: The dried extract is reconstituted in the mobile phase.

  • Instrumentation:

    • HPLC System: With a binary or quaternary pump.

    • Column: A reverse-phase C18 column.

    • Detector: UV-Vis detector set at a wavelength appropriate for this compound (e.g., determined by UV scan).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Quantification: Quantification is performed using an external or internal standard calibration curve based on peak areas.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
  • Sample Preparation: The sample preparation is similar to HPLC-UV but may require a more rigorous clean-up to minimize matrix interference for the highly sensitive MS/MS detection.

  • Instrumentation:

    • UPLC System: For fast and high-resolution separations.

    • Column: A sub-2 µm particle size C18 column.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Chromatographic and MS Conditions:

    • Mobile Phase: A rapid gradient of methanol and water with a small amount of formic acid or ammonium formate.

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification: The concentration is determined using an internal standard calibration curve based on the peak area ratios of the selected MRM transitions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the analytical processes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_MS GC-MS Reconstitution:e->GC_MS:w HPLC_UV HPLC-UV Reconstitution:e->HPLC_UV:w UPLC_MSMS UPLC-MS/MS Reconstitution:e->UPLC_MSMS:w Quantification Quantification GC_MS:e->Quantification:w HPLC_UV:e->Quantification:w UPLC_MSMS:e->Quantification:w Reporting Reporting Quantification:e->Reporting:w

General workflow for the analysis of this compound.

Quantification_Logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis Standards Prepare Calibration Standards Analyze_Standards Analyze Standards Standards->Analyze_Standards Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Analyze_Standards->Calibration_Curve Result Calculate Concentration of Analyte in Sample Calibration_Curve->Result Analyze_Sample Analyze Unknown Sample Peak_Area_Ratio Determine Peak Area Ratio (Analyte / Internal Standard) Analyze_Sample->Peak_Area_Ratio Peak_Area_Ratio->Result

Logical relationship in the quantification process using an internal standard.

References

A Researcher's Guide to the Quantitative Analysis of Dimethyl 4-Nitrophthalate: A Comparison of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Dimethyl 4-nitrophthalate, a key building block in various synthetic pathways, requires robust analytical methods for its quantification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, utilizing a high-purity reference standard.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.[4] Both techniques offer high precision and accuracy when properly validated. Below is a comparative summary of their typical performance characteristics for phthalate analysis.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[4]Can reach low ng/mL to pg/mL range, offering high sensitivity.[4]
Limit of Quantitation (LOQ) In the range of 1.8 to 70.0 µg/mL for some phthalates.[4]Method detection limits of less than 0.01 mg/L have been demonstrated for some phthalates.[4]
Linearity (R²) Excellent linearity with R² values typically >0.999 over the calibration range.[4]Strong linearity with R² values generally >0.995.[4]
Precision (%RSD) High precision with %RSD for intra-day and inter-day analysis generally below 5%.[4]Good precision with inter-day %RSD values typically below 15%.[4]
Accuracy (% Recovery) Recoveries are typically high, often in the range of 90-110%.[4]Generally in the range of 76-120%.[4]
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be needed for some compounds.
Selectivity Good selectivity with UV detection, especially with a Diode-Array Detector (DAD).Highly selective due to mass fragmentation patterns, which aid in compound identification.

Experimental Protocols

The following are detailed experimental protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for phthalate analysis and should be validated for specific laboratory conditions.[4][5][6]

Quantitative Analysis of this compound by HPLC-UV

This method is suitable for the quantification of this compound in samples where it is a major component and the matrix is relatively simple.

1. Materials and Reagents

  • This compound reference standard (>98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Analysis of Dimethyl 4-nitrophphthalate by GC-MS

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and in complex matrices.

1. Materials and Reagents

  • This compound reference standard (>98.0% purity)

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25.0 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples, take a known volume and extract with dichloromethane.

  • For solid samples, perform a solvent extraction using hexane or another suitable solvent.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a known volume under a gentle stream of nitrogen.

5. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 163, 208, 239).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Method Selection

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

G start Start: Obtain Sample and Reference Standard prep_std Prepare Standard Solutions (Stock and Working) start->prep_std prep_sample Prepare Sample (Dissolution/Extraction) start->prep_sample cal_curve Construct Calibration Curve prep_std->cal_curve analysis Chromatographic Analysis (HPLC or GC-MS) prep_sample->analysis data_acq Data Acquisition (Peak Area) analysis->data_acq data_acq->cal_curve Standards quant Quantify Analyte in Sample data_acq->quant Sample cal_curve->quant report Report Results quant->report

Caption: Experimental workflow for quantitative analysis.

G decision Analyte & Sample Characteristics volatile Volatile & Thermally Stable? decision->volatile concentration Trace Level Concentration? volatile->concentration Yes hplc Use HPLC-UV volatile->hplc No concentration->hplc No gcms Use GC-MS concentration->gcms Yes

Caption: Decision tree for method selection.

References

Comparative Bioactivity of Dimethyl 4-nitrophthalate and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Dimethyl 4-nitrophthalate Bioactivity

This compound (DMNP) is a bioactive molecule with demonstrated antibacterial and anti-inflammatory properties[1][2]. Its chemical structure features a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group.

Antibacterial Activity: DMNP has been reported to be effective against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[1][2]. The proposed mechanism for its antibacterial action involves the binding of DMNP to calcium ions within the bacterial cell wall, which leads to the inhibition of cell division[1].

Anti-inflammatory Activity: The compound has also been shown to possess strong anti-inflammatory properties, attributed to its ability to reduce nitric oxide (NO) levels in macrophages[1]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Data Presentation: Comparative Bioactivity

The following tables summarize the known bioactivity of this compound. It is important to note that quantitative comparative data for its structural analogs is currently limited in the scientific literature. The tables are structured to facilitate future inclusion of such data as it becomes available.

Table 1: Comparative Cytotoxicity of this compound and Analogs

CompoundCell LineIC50 (µM)Reference
This compoundData not availableData not available
Hypothetical Analog 1e.g., HeLa
Hypothetical Analog 2e.g., HepG2

Table 2: Comparative Antibacterial Activity of this compound and Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus (MRSA)Data not available[1][2]
This compoundM. tuberculosisData not available[1][2]
Hypothetical Analog 1e.g., E. coli
Hypothetical Analog 2e.g., P. aeruginosa

Table 3: Comparative Anti-inflammatory Activity of this compound and Analogs

CompoundAssayIC50 (µM)Reference
This compoundNitric Oxide InhibitionData not available[1]
Hypothetical Analog 1e.g., LPS-stimulated RAW 264.7 cells
Hypothetical Analog 2e.g., LPS-stimulated RAW 264.7 cells

Experimental Protocols

Detailed methodologies for key experiments to assess the bioactivity of this compound and its analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and its analogs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and its analogs

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound and its analogs

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS but no compound.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Mandatory Visualizations

Hypothetical Structure-Activity Relationship (SAR)

SAR cluster_0 Core Structure cluster_1 Modifications cluster_2 Predicted Bioactivity This compound This compound Ester Group (R1, R2) Ester Group (R1, R2) This compound->Ester Group (R1, R2) Alkyl chain length (e.g., Diethyl, Dibutyl) Nitro Group Position Nitro Group Position This compound->Nitro Group Position Ortho, Meta, Para Ring Substituents (X) Ring Substituents (X) This compound->Ring Substituents (X) Halogens, Alkyl groups Cytotoxicity Cytotoxicity Ester Group (R1, R2)->Cytotoxicity Antibacterial Activity Antibacterial Activity Nitro Group Position->Antibacterial Activity Anti-inflammatory Activity Anti-inflammatory Activity Ring Substituents (X)->Anti-inflammatory Activity

Caption: Hypothetical Structure-Activity Relationships for this compound Analogs.

Experimental Workflow for Bioactivity Screening

workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Purity & Characterization Purity & Characterization Compound Synthesis->Purity & Characterization Bioactivity Screening Bioactivity Screening Purity & Characterization->Bioactivity Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Bioactivity Screening->Cytotoxicity Assay (MTT) In vitro Antibacterial Assay (MIC) Antibacterial Assay (MIC) Bioactivity Screening->Antibacterial Assay (MIC) In vitro Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Bioactivity Screening->Anti-inflammatory Assay (NO) In vitro Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Antibacterial Assay (MIC)->Data Analysis Anti-inflammatory Assay (NO)->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification signaling_pathway Phthalate Exposure Phthalate Exposure Cellular Stress Cellular Stress Phthalate Exposure->Cellular Stress IKK Activation IKK Activation Cellular Stress->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

References

A Comparative Analysis of Nitrophthalate Isomer Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of 3-nitrophthalate and 4-nitrophthalate isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for synthetic chemists in designing efficient reaction pathways for the synthesis of a wide range of functionalized molecules, including pharmaceutical intermediates and advanced materials. This document summarizes the theoretical basis for the reactivity difference, presents illustrative experimental data, and provides detailed experimental protocols.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers, SNAr reactions typically proceed via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent elimination of the leaving group restores the aromaticity of the ring.

The rate of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential for activating the ring towards nucleophilic attack and for stabilizing the negatively charged Meisenheimer intermediate. The position of the EWG relative to the leaving group is a critical factor governing the reaction rate.

Reactivity of Nitrophthalate Isomers: A Comparative Overview

The two isomers of nitrophthalate, 3-nitrophthalate and 4-nitrophthalate, exhibit significantly different reactivities in SNAr reactions. This difference is primarily attributed to the position of the electron-withdrawing nitro group (-NO₂) relative to the carboxylate leaving groups.

  • 4-Nitrophthalate: In this isomer, the nitro group is in the para position to one of the carboxylate groups and meta to the other. The para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the para carboxylate. This stabilization significantly lowers the activation energy of the reaction, leading to a higher reaction rate.

  • 3-Nitrophthalate: In contrast, the nitro group in 3-nitrophthalate is in the meta position to one carboxylate group and ortho to the other. While the ortho position also allows for resonance stabilization, the meta position does not. Nucleophilic attack at the carbon meta to the nitro group results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the nitro group through resonance. Consequently, this pathway has a much higher activation energy and is significantly slower. Attack at the ortho position is sterically hindered.

Therefore, 4-nitrophthalate is anticipated to be substantially more reactive than 3-nitrophthalate in nucleophilic aromatic substitution reactions.

Data Presentation

The following table summarizes illustrative quantitative data for the reaction of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride with a model nucleophile, aniline, under identical reaction conditions. This data is representative of the expected trend in reactivity and is intended for comparative purposes.

IsomerNucleophileSolventTemperature (°C)Reaction Time (h)Yield of N-phenylnitrophthalimide (%)
3-Nitrophthalic Anhydride AnilineAcetic Acid118465
4-Nitrophthalic Anhydride AnilineAcetic Acid118192

This is a representative dataset based on established principles of SNAr reactivity and should be used for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the synthesis of N-phenyl-3-nitrophthalimide and N-phenyl-4-nitrophthalimide, which can be adapted for other nucleophiles.

Protocol 1: Synthesis of N-phenyl-4-nitrophthalimide

Materials:

  • 4-Nitrophthalic anhydride (1.93 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 4-nitrophthalic anhydride (1.93 g, 10 mmol) and aniline (0.93 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure N-phenyl-4-nitrophthalimide as pale yellow crystals.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of N-phenyl-3-nitrophthalimide

Materials:

  • 3-Nitrophthalic anhydride (1.93 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 3-nitrophthalic anhydride (1.93 g, 10 mmol) and aniline (0.93 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure N-phenyl-3-nitrophthalimide as yellow crystals.

  • Dry the product in a vacuum oven.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aromatic Substrate (with Leaving Group & EWG) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-determining) B Nucleophile B->C D Substituted Product C->D Elimination E Leaving Group C->E

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer_Reactivity cluster_4nitro 4-Nitrophthalate cluster_3nitro 3-Nitrophthalate node4 Nitro Group (para) Resonance Stabilization of Meisenheimer Complex Lower Activation Energy Higher Reactivity node3 Nitro Group (meta) No Resonance Stabilization of Meisenheimer Complex Higher Activation Energy Lower Reactivity node_comp Comparative Reactivity

Validation of Dimethyl 4-nitrophthalate as a Reference Material for Pharmaceutical Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the reliability of analytical testing is paramount. This hinges on the use of well-characterized reference materials. This guide provides a comprehensive validation framework for Dimethyl 4-nitrophthalate as a potential reference material and compares its suitability against other alternatives in pharmaceutical testing. The information presented herein is based on established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

This compound is a nitroaromatic compound with the following key properties:

PropertyValueSource
Chemical Formula C₁₀H₉NO₆[1][2]
Molecular Weight 239.18 g/mol [1][2][3][4]
CAS Number 610-22-0[2][3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 64-67 °C[3][5][6]
Purity (typical) >98%[1][3]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[2]

Validation of this compound as a Reference Material

A reference material must be thoroughly characterized to ensure its identity, purity, and stability. The following experimental protocols outline a comprehensive validation plan for this compound, adhering to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chromatographic purity of this compound and to identify and quantify any impurities.

  • Methodology:

    • Chromatographic System: A gradient HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

    • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine purity.

2. Identity Confirmation by Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodologies:

    • Infrared (IR) Spectroscopy: Compare the IR spectrum of the candidate material with a known reference spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

3. Stability Assessment

  • Objective: To evaluate the stability of this compound under various storage conditions.

  • Methodology:

    • Store aliquots of the material at different conditions (e.g., 25°C/60% RH, 40°C/75% RH, and protected from light) for a defined period (e.g., 3, 6, 12 months).

    • At each time point, analyze the samples for purity by HPLC and for any degradation products.

    • A significant change in purity or the appearance of new impurity peaks would indicate instability.

Comparison with Alternative Reference Materials

The selection of a reference material depends on the specific application. For the assay of a nitroaromatic drug substance, for instance, an ideal reference material would be structurally related and exhibit high stability.

Potential Alternatives:

  • Certified Reference Materials (CRMs) from Pharmacopeias (e.g., USP, EP): These are highly characterized and directly traceable to primary standards.

  • Other commercially available high-purity nitroaromatic compounds: Examples include dinitrobenzene or nitrotoluene derivatives, which are often used as internal standards in the analysis of explosives and related compounds.[5]

Comparative Data Summary (Illustrative)

The following table provides an illustrative comparison based on expected performance characteristics. Actual data would need to be generated through rigorous experimental validation.

ParameterThis compound (Expected)Alternative: Certified Dinitrobenzene CRM
Purity (by HPLC) >99.5%≥99.9% (certified)
Identity Confirmation Confirmed by IR, NMR, MSFully characterized with comprehensive data package
Stability Stable under recommended storage conditionsProven long-term stability
Traceability Traceable to in-house primary standardDirectly traceable to SI units
Cost LowerHigher
Availability Readily available from chemical suppliersAvailable from pharmacopeias or certified vendors

Visualizing the Validation and Comparison Process

Diagram 1: Workflow for Reference Material Validation

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Documentation & Release A Source High-Purity Material B Identity Confirmation (IR, NMR, MS) A->B C Purity Assessment (HPLC, GC, Titration) A->C D Stability Studies (Forced Degradation, Long-Term) C->D E Homogeneity and Moisture Content C->E F Establish Purity Value and Uncertainty D->F E->F G Prepare Certificate of Analysis F->G H Release as Reference Material G->H

Caption: Workflow for the validation of a new reference material.

Diagram 2: Comparison of Reference Material Attributes

G cluster_0 Key Attributes cluster_1 Reference Material Options Purity Purity & Uncertainty DMF This compound (In-house Validated) Purity->DMF High CRM Certified Reference Material (Pharmacopeial) Purity->CRM Very High, Certified Stability Chemical Stability Stability->DMF To be established Stability->CRM Proven Traceability Metrological Traceability Traceability->DMF To primary standard Traceability->CRM To SI units Cost Cost-Effectiveness Cost->DMF Lower Cost->CRM Higher

Caption: Comparison of key attributes for reference material selection.

Conclusion

This compound presents itself as a promising candidate for a reference material in specific pharmaceutical testing applications, particularly where a stable, nitroaromatic compound is required. Its validation, following the rigorous protocols outlined in this guide, is essential to establish its suitability. While certified reference materials from pharmacopeias offer the highest level of assurance and traceability, a well-characterized in-house reference material like this compound can be a cost-effective and reliable alternative for routine quality control, provided its purity, identity, and stability are thoroughly documented and controlled. The choice between an in-house validated standard and a pharmacopeial CRM should be based on a risk assessment considering the criticality of the analysis and regulatory requirements.

References

Performance comparison of Dimethyl 4-nitrophthalate with other nitroaromatic compounds in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitroaromatic compounds are pivotal intermediates, valued for their versatile reactivity. Dimethyl 4-nitrophthalate, a member of this class, offers a unique combination of functional groups that make it a valuable building block for a range of molecular architectures, from pharmaceuticals to advanced polymers. This guide provides a comparative analysis of the performance of this compound against other common nitroaromatic compounds in two key transformations: catalytic hydrogenation and nucleophilic aromatic substitution (SNAr). While direct, side-by-side quantitative comparisons in the literature are scarce, this guide synthesizes available data on related compounds to offer valuable insights into its expected reactivity and performance.

Catalytic Hydrogenation: Accessing Amino Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, opening doors to a vast array of further chemical modifications. This reaction is critical in the synthesis of dyes, pharmaceuticals, and polymers.

Comparative Performance Insights

Table 1: Illustrative Performance of Nitroaromatic Compounds in Catalytic Hydrogenation

Nitroaromatic CompoundCatalystTemperature (°C)Pressure (MPa)SolventConversion (%)Amine Yield (%)Reference
2,4-Dinitrotoluene5% Pd/C35 - 840.1 - 4.0Methanol>98~99[1]
2,4-DinitrotolueneRaney Nickel100 - 1401.0 - 3.0None (Molten)~100High[1]
2,4-DinitrotoluenePd/CrO₂602.0Methanol>9899.7[1]
2,6-Dinitrotoluene0.5% Pt/Al₂O₃40 - 750.5 - 1.0Ethanol-High[1]
4-NitrophenolMoTe₂ (mixed phase)Room Temp-Water>80 (in 15 min)-
Various NitroarenesPd/GrapheneRoom Temp - 80H₂ balloonMethanol/WaterHighHigh[2]

Note: This table provides data for related compounds to illustrate typical reaction conditions and outcomes. Direct comparison with this compound requires dedicated experimental studies.

The choice of catalyst, solvent, temperature, and pressure are all critical parameters that can be tuned to optimize the selective reduction of the nitro group in this compound to yield Dimethyl 4-aminophthalate, a valuable monomer for specialty polymers.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound

This protocol outlines a general procedure that can be adapted for the catalytic reduction of this compound.

Materials:

  • Nitroaromatic compound (e.g., this compound)

  • Catalyst (e.g., 5% Pd/C, Raney Nickel)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas source

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve the nitroaromatic compound in the chosen solvent.

  • Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 1-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 MPa).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 25-100 °C).

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

  • Purify the product by crystallization, distillation, or column chromatography as required.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nitroaromatic in Solvent B Add Catalyst A->B C Seal and Purge with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Generalized workflow for the catalytic hydrogenation of a nitroaromatic compound.

Nucleophilic Aromatic Substitution (SNAr): Building Complexity

Nucleophilic aromatic substitution is a powerful tool for the C-C and C-heteroatom bond formation. The reactivity of nitroaromatic compounds in SNAr reactions is highly dependent on the number and position of electron-withdrawing groups.

Comparative Performance Insights

The presence of a nitro group is crucial for activating the aromatic ring towards nucleophilic attack. In this compound, the nitro group, along with the two meta-disposed ester groups, significantly lowers the electron density of the aromatic ring, making it a good substrate for SNAr reactions.

While direct kinetic comparisons with this compound are not readily found, studies on related compounds provide a strong basis for predicting its reactivity. For example, 4-nitrophthalonitrile is significantly more reactive towards nucleophiles than its non-nitrated counterpart, phthalonitrile.[3] It is reasonable to expect a similar trend for this compound when compared to dimethyl phthalate. The rate of SNAr is also highly dependent on the nature of the nucleophile and the leaving group.

Table 2: Qualitative Reactivity Comparison for Nucleophilic Aromatic Substitution

Nitroaromatic CompoundActivating GroupsLeaving Group (Hypothetical)Expected Relative Reactivity
This compound 1x -NO₂, 2x -COOCH₃-Cl (at position 1 or 2)High
2,4-Dinitrotoluene2x -NO₂-Cl (at position 1)Very High
4-Nitrochlorobenzene1x -NO₂-ClModerate
1,3-Dinitrobenzene2x -NO₂-HLow (requires strong nucleophile)

Note: This table provides a qualitative prediction of reactivity based on the electronic effects of the substituents. Experimental verification is necessary.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for conducting an SNAr reaction, which can be adapted for this compound (assuming a suitable leaving group is present on the ring).

Materials:

  • Activated nitroaromatic substrate (e.g., a halo-derivative of this compound)

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the activated nitroaromatic substrate and the anhydrous solvent.

  • Add the nucleophile to the mixture. If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral species (e.g., an amine or alcohol), a base may be required to facilitate the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 50-150 °C).

  • Monitor the reaction progress by an appropriate analytical method (TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or an aqueous acidic or basic solution as appropriate.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by crystallization, distillation, or column chromatography.

Logical Relationship in SNAr Reactivity

G cluster_factors Factors Influencing SNAr Rate cluster_outcome Reaction Outcome A Electron-Withdrawing Groups (e.g., -NO₂) E Faster Reaction Rate A->E B Good Leaving Group (e.g., -F, -Cl) B->E C Strong Nucleophile C->E D Polar Aprotic Solvent D->E

Caption: Key factors that accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions.

Conclusion

This compound is a promising and versatile substrate for a variety of organic transformations. Based on the established principles of reactivity for nitroaromatic compounds, it is expected to perform well in both catalytic hydrogenation and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro and ester groups should facilitate both the reduction of the nitro group and the substitution of a suitable leaving group on the aromatic ring. While direct quantitative comparative data remains a gap in the literature, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental studies are encouraged to fully elucidate its performance characteristics relative to other nitroaromatic compounds.

References

Safety Operating Guide

Proper Disposal of Dimethyl 4-Nitrophthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of dimethyl 4-nitrophthalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. This substance should be handled in accordance with good industrial hygiene and safety practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use protective gloves. Inspect gloves before use and remove them with care to avoid skin contamination.

  • Body Protection: Wear long-sleeved clothing.

Handling Procedures:

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin, eyes, or clothing.

  • Avoid ingestion and inhalation.

  • Prevent dust formation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly before breaks and after handling the chemical.

  • Keep the container tightly closed in a dry and well-ventilated place.

II. Physicochemical and Hazard Data

A summary of the key data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Appearance White to light yellow powder or crystal.[1]
Melting Point 65 - 68 °C / 149 - 154.4 °F.[2][3]
Purity >98.0% (GC).[1]
GHS Pictogram GHS07 (Harmful).
GHS Signal Word Warning.
Hazard Statements H302 (Harmful if swallowed).
Storage Class (Germany) 11 (Combustible Solids).[3]

III. Spill and Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Use personal protective equipment as required.[2][3]

    • Avoid dust formation.[2][3]

  • Environmental Precautions:

    • Prevent the substance from being released into the environment.[2][3]

  • Containment and Cleanup:

    • Sweep up the spilled solid material.

    • Shovel the material into a suitable, labeled container for disposal.[2][3]

    • Avoid generating dust during cleanup.[2][3]

IV. Detailed Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. The following step-by-step protocol outlines the proper procedure for waste collection and disposal.

Experimental Protocol: Laboratory-Scale Waste Disposal of this compound

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Chemical Waste: this compound".

    • Segregate this waste from other waste streams, particularly from incompatible materials.

  • Container Selection and Labeling:

    • Select a waste container that is compatible with this compound (e.g., a high-density polyethylene (HDPE) container). The container must have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful").

  • Waste Accumulation:

    • Place all solid waste contaminated with this compound, including contaminated PPE (such as gloves), into the designated hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.

    • This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Record Keeping:

    • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal A This compound Waste Generated (Solid or Contaminated Material) B Identify as Hazardous Waste A->B C Select Compatible Waste Container (e.g., HDPE) B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup by Licensed Disposal Service (via EHS) F->G H Proper Disposal (Incineration or other approved method) G->H

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.